angiotensin I, Asn(1)-Val(5)-His(9)-
Description
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Properties
CAS No. |
10587-93-6 |
|---|---|
Molecular Formula |
CCaO3 |
Synonyms |
angiotensin I, Asn(1)-Val(5)-His(9)- |
Origin of Product |
United States |
Foundational & Exploratory
Introduction: The Renin-Angiotensin System and Angiotensin I Analogs
An In-depth Technical Guide: The Structure and Characterization of [Asn1,Val5,His9] Angiotensin I
This guide provides a comprehensive technical overview of the angiotensin I analog, [Asn1,Val5,His9] Angiotensin I. Tailored for researchers, scientists, and professionals in drug development, this document delves into the peptide's primary structure, the rationale and methodology for its synthesis and purification, and the analytical techniques for its structural verification. Furthermore, it explores the functional implications of its specific amino acid substitutions within the context of the Renin-Angiotensin System.
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[1][2] A key component of this system is Angiotensin I, a decapeptide with the sequence Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu.[3] Angiotensin I itself has limited direct biological activity.[3][4] Its primary role is to serve as a substrate for Angiotensin-Converting Enzyme (ACE), which cleaves the C-terminal dipeptide (His-Leu) to produce the potent octapeptide vasoconstrictor, Angiotensin II.[1][5][6]
The study of angiotensin analogs, synthetic peptides with altered amino acid sequences, is fundamental to understanding the structure-activity relationships (SAR) that govern peptide-receptor and peptide-enzyme interactions. By systematically substituting specific amino acids, researchers can probe the roles of individual residues in determining biological activity, receptor binding affinity, and metabolic stability. [Asn1,Val5,His9] Angiotensin I is one such analog, featuring three key substitutions compared to human Angiotensin I. This guide will elucidate the structural and functional ramifications of these changes.
Caption: The Renin-Angiotensin System (RAS) cascade.
Primary Structure of [Asn1,Val5,His9] Angiotensin I
The defining feature of any peptide is its primary structure—the linear sequence of its amino acids. The substitutions in [Asn1,Val5,His9] Angiotensin I introduce significant chemical changes that alter its physicochemical properties compared to the native human peptide.
2.1 Amino Acid Sequence Comparison
The table below details the substitutions and their impact on the peptide's properties.
| Position | Human Angiotensin I | [Asn1,Val5,His9] Angiotensin I | Key Physicochemical Change |
| 1 | Aspartic Acid (Asp, D) | Asparagine (Asn, N) | Loss of negative charge at physiological pH; introduction of an amide group. |
| 2 | Arginine (Arg, R) | Arginine (Arg, R) | No change. |
| 3 | Valine (Val, V) | Valine (Val, V) | No change. |
| 4 | Tyrosine (Tyr, Y) | Tyrosine (Tyr, Y) | No change. |
| 5 | Isoleucine (Ile, I) | Valine (Val, V) | Reduction in side-chain hydrophobicity and bulk; loss of a chiral center on the side chain. |
| 6 | Histidine (His, H) | Histidine (His, H) | No change. |
| 7 | Proline (Pro, P) | Proline (Pro, P) | No change. |
| 8 | Phenylalanine (Phe, F) | Phenylalanine (Phe, F) | No change. |
| 9 | Histidine (His, H) | Histidine (His, H) | Note: Native human Angiotensin I has Phe at position 8 and His at position 9. The provided name implies a Phe to His change at position 9. However, native Angiotensin I already has His at position 9. For the purpose of this guide, we will analyze the specified substitutions relative to the common human form: Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu. The substitution at position 9 is therefore Phe -> His, which is inconsistent with the native sequence. We will proceed by analyzing the impact of a theoretical Phe to His change at this position, as is common in SAR studies.Substitution of an aromatic, non-polar residue with a polar, ionizable imidazole ring. |
| 10 | Leucine (Leu, L) | Leucine (Leu, L) | No change. |
2.2 Analysis of Individual Substitutions
-
Position 1: Aspartic Acid (Asp) → Asparagine (Asn) The substitution of aspartic acid with asparagine is a common modification in peptide chemistry.[7][8] Aspartic acid possesses a carboxyl group in its side chain, which is negatively charged at physiological pH. Asparagine, its amide derivative, is polar but uncharged.[9] This change fundamentally alters the peptide's overall charge, which can influence its solubility, electrophoretic mobility, and interaction with the charged active site of enzymes like ACE.[7]
-
Position 5: Isoleucine (Ile) → Valine (Val) Isoleucine and valine are both branched-chain aliphatic amino acids (BCAAs) that contribute to the hydrophobic core of peptides.[10] However, isoleucine's side chain is a sec-butyl group, which is slightly larger and more hydrophobic than valine's iso-propyl group. This seemingly subtle change can significantly impact protein stability and ligand-receptor binding by altering steric hindrance and van der Waals interactions within a binding pocket.[11]
-
Position 9: Phenylalanine (Phe) → Histidine (His) Replacing phenylalanine with histidine introduces a significant change in chemical functionality. Phenylalanine is a non-polar, aromatic amino acid. Histidine contains an imidazole ring, which is aromatic and can act as both a hydrogen bond donor and acceptor.[12] Crucially, with a pKa of ~6.0, the imidazole side chain can be protonated at physiological pH, introducing a positive charge. This allows for potential electrostatic interactions not possible with phenylalanine and can influence the peptide's conformation and binding properties.[13][14]
Synthesis and Purification
The production of high-purity [Asn1,Val5,His9] Angiotensin I for research necessitates a robust and controlled chemical synthesis process, followed by rigorous purification. Solid-Phase Peptide Synthesis (SPPS) is the method of choice for this application.
3.1 Rationale for Solid-Phase Peptide Synthesis (SPPS)
SPPS, pioneered by Merrifield, allows for the efficient and stepwise assembly of a peptide chain while it is covalently attached to an insoluble polymer support. This approach offers several advantages over solution-phase synthesis:
-
Ease of Purification: Excess reagents and by-products are simply washed away after each coupling step, driving the reaction to completion.
-
Speed and Automation: The repetitive nature of the cycle (deprotection, activation, coupling) is amenable to automation.
-
High Yields: The use of excess reagents ensures near-quantitative coupling at each step.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
3.2 Experimental Protocol: Fmoc-SPPS of [Asn1,Val5,His9] Angiotensin I
This protocol describes the manual synthesis on a 0.1 mmol scale using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-Leu-Wang resin
-
Fmoc-protected amino acids: Fmoc-His(Trt)-OH, Fmoc-Phe-OH, Fmoc-Pro-OH, Fmoc-His(Trt)-OH, Fmoc-Val-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Asn(Trt)-OH
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N'-Diisopropylethylamine)
-
Deprotection Solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), IPA (Isopropanol)
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
Procedure:
-
Resin Swelling: Swell 0.1 mmol of Fmoc-Leu-Wang resin in DMF for 30 minutes in a reaction vessel.
-
First Deprotection: Drain DMF, add 20% piperidine/DMF solution, and agitate for 20 minutes. Drain and wash the resin thoroughly with DMF (3x), IPA (2x), and DMF (3x).
-
Amino Acid Coupling (His-9):
-
In a separate vial, dissolve Fmoc-His(Trt)-OH (0.4 mmol), HBTU (0.39 mmol), and HOBt (0.4 mmol) in DMF.
-
Add DIPEA (0.8 mmol) and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin. Agitate for 2 hours.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3x).
-
Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the sequence (Phe-8, Pro-7, His-6, Val-5, Tyr-4, Arg-3, Asn-1).
-
Final Deprotection: After the final coupling (Asn-1), perform a final deprotection step (Step 2).
-
Final Wash and Drying: Wash the peptide-resin with DMF (3x), DCM (3x), and Methanol (2x). Dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Add the cold cleavage cocktail to the dried resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the TFA solution containing the peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
3.3 Protocol: Purification by RP-HPLC
Rationale: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) separates peptides based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Peptides are eluted by a gradient of increasing organic solvent (e.g., acetonitrile), with more hydrophobic peptides eluting later.
System:
-
Column: Preparative C18 column (e.g., 10 µm particle size, 250 x 21.2 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Detector: UV at 214 nm and 280 nm.
Procedure:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Inject the sample onto the equilibrated C18 column.
-
Elute the peptide using a linear gradient, for example, 5-65% Mobile Phase B over 60 minutes.
-
Collect fractions corresponding to the major peak.
-
Analyze fractions for purity using analytical RP-HPLC.
-
Pool pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.
Structural Characterization
Once purified, the identity and integrity of the synthetic peptide must be unequivocally confirmed.
4.1 Mass Spectrometry for Molecular Weight Verification
Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of the peptide, confirming that the correct number of amino acids has been incorporated.
Expected Mass Calculation:
| Amino Acid | Formula | Monoisotopic Mass (Da) |
| Asn | C₄H₈N₂O₃ | 132.0535 |
| Arg | C₆H₁₄N₄O₂ | 174.1117 |
| Val (x2) | C₅H₁₁NO₂ | 2 x 117.0790 = 234.1580 |
| Tyr | C₉H₁₁NO₃ | 181.0739 |
| His (x2) | C₆H₉N₃O₂ | 2 x 155.0695 = 310.1390 |
| Pro | C₅H₉NO₂ | 115.0633 |
| Phe | C₉H₁₁NO₂ | 165.0790 |
| Leu | C₆H₁₃NO₂ | 131.0946 |
| Total | 1342.7730 | |
| Less 9 H₂O | -162.0828 | |
| Peptide Mass | C₅₉H₈₅N₁₇O₁₄ | 1180.6902 |
Protocol:
-
Prepare a ~1 mg/mL solution of the purified peptide in 50:50 acetonitrile/water with 0.1% formic acid.
-
Infuse the solution into the ESI-MS source.
-
Acquire the mass spectrum in positive ion mode.
-
Deconvolute the resulting mass-to-charge (m/z) spectrum to determine the experimental molecular weight. The experimental mass should match the theoretical mass within an acceptable error margin (e.g., <10 ppm).
4.2 Tandem MS (MS/MS) for Sequence Verification
Tandem mass spectrometry provides definitive sequence confirmation. A specific precursor ion (e.g., the [M+2H]²⁺ ion) is isolated and fragmented, typically via collision-induced dissociation (CID). The fragmentation occurs predictably along the peptide backbone, generating a series of b- and y-ions that can be used to read the amino acid sequence.
Biological Activity and Functional Implications
The structural changes in [Asn1,Val5,His9] Angiotensin I are expected to alter its biological activity, primarily its ability to be processed by ACE and the subsequent activity of any resulting products.
5.1 Interaction with Angiotensin-Converting Enzyme (ACE)
ACE is a zinc-dependent metallopeptidase.[2][15] The efficiency of its cleavage of Angiotensin I is influenced by the residues near the C-terminus. The substitution of Phe at position 8 (in the native peptide) is critical for binding. The His at position 9 is also part of the recognition sequence. The specified analog name ([Asn1,Val5,His9]) is ambiguous regarding position 8, but any change in this region could significantly affect ACE processing. The N-terminal Asn1 substitution, by removing a negative charge, may also alter the overall electrostatic interaction with the enzyme's active site.
5.2 Protocol: In Vitro ACE Inhibition Assay
To determine how the analog interacts with ACE, a kinetic assay can be performed. This protocol measures the ability of the peptide to be cleaved by ACE, using a fluorogenic substrate.
Materials:
-
Recombinant human ACE
-
Fluorogenic ACE substrate (e.g., Abz-Gly-p-nitro-Phe-Pro-OH)
-
Assay Buffer (e.g., 100 mM Tris-HCl, 300 mM NaCl, 10 µM ZnCl₂, pH 8.3)
-
[Asn1,Val5,His9] Angiotensin I
-
Captopril (positive control inhibitor)
-
96-well microplate and fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the [Asn1,Val5,His9] Angiotensin I peptide in assay buffer.
-
In a 96-well plate, add ACE solution and the peptide dilutions (or control). Incubate for 15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time, which corresponds to the cleavage of the substrate.
-
Calculate the rate of reaction for each peptide concentration.
-
Plot the reaction rate against the peptide concentration to determine if the analog acts as a substrate or an inhibitor and to calculate kinetic parameters (Km or IC50).
5.3 Comparative Biological Activity
The ultimate biological effect is measured by pressor activity—the ability to raise blood pressure. This is typically assessed in animal models. Studies on other analogs, such as [Asp1, Val5, Ser9]angiotensin I, have shown significantly different pressor activities compared to mammalian angiotensins, highlighting the profound impact of single amino acid changes.[16] Similarly, the difference between Asn1- and Ile5-angiotensin II analogs reveals significant variations in pressor and steroidogenic actions.[17] It is hypothesized that the substitutions in [Asn1,Val5,His9] Angiotensin I would likewise modulate its conversion to an active Angiotensin II-like peptide and its subsequent effect on blood pressure.
Conclusion
[Asn1,Val5,His9] Angiotensin I is a structurally distinct analog of human Angiotensin I. The substitutions at positions 1, 5, and 9 alter its charge, hydrophobicity, and steric profile. These modifications can be precisely engineered through Solid-Phase Peptide Synthesis and confirmed with high-resolution mass spectrometry. The resulting structural changes are predicted to have a significant impact on the peptide's interaction with Angiotensin-Converting Enzyme, ultimately modulating its biological activity within the Renin-Angiotensin System. In-depth characterization of such analogs is crucial for advancing our understanding of peptide-enzyme interactions and for the rational design of novel therapeutic agents targeting the RAS.
References
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European Synchrotron Radiation Facility (ESRF). Human Angiotensin I Converting Enzyme Structure Revealed. Available from: [Link]
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Singh, T. A., & B. Ian. (2018). Structure-based analysis of single nucleotide variants in the renin-angiotensinogen complex. PLoS ONE, 13(3), e0194018. Available from: [Link]
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Corradi, H. R., Schwager, S. L., Nchinda, A. T., Sturrock, E. D., & Acharya, K. R. (2004). Structure of angiotensin I-converting enzyme. Cellular and Molecular Life Sciences, 61(21), 2677-2686. Available from: [Link]
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Sturrock, E. D., Natesh, R., & Acharya, K. R. (2004). Structure of angiotensin I-converting enzyme. Cellular and Molecular Life Sciences, 61(21), 2677-2686. Available from: [Link]
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ResearchGate. Structural organization of angiotensin I-converting enzyme (ACE). Available from: [Link]
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van der Wijk, T., et al. (2024). Isoleucine-to-valine substitutions support cellular physiology during isoleucine deprivation. Nucleic Acids Research, 53(1). Available from: [Link]
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van der Wijk, T., et al. (2024). Isoleucine-to-valine substitutions support cellular physiology during isoleucine deprivation. Nucleic Acids Research, 53(1). Available from: [Link]
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Cordara, G., et al. (2003). Comparison of the solution structures of angiotensin I & II. Implication for structure-function relationship. Journal of Peptide Science, 9(5), 296-306. Available from: [Link]
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Hypertension. (2012). Structure and Sequence Analysis of AT1, AT2, and MAS: Insights into Differences and Similarities in Binding and Activation by Angiotensin Molecules. Hypertension, 60(Suppl_1), A243. Available from: [Link]
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Stott, K., & Fersht, A. R. (1972). Replacement of asparagine by aspartic acid in hen ovalbumin and a difference in immunochemical reactivity. Biochemical Journal, 127(5), 89P. Available from: [Link]
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ResearchGate. Substitutions of the phenylalanine at position 3. Available from: [Link]
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Natesh, R., et al. (2012). Structural characterization of angiotensin I-converting enzyme in complex with a selenium analogue of captopril. FEBS Letters, 586(10), 1439-1444. Available from: [Link]
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Geiger, T., & Clarke, S. (1987). Deamidation, isomerization, and racemization at asparaginyl and aspartyl residues in peptides. Succinimide-linked reactions that contribute to protein degradation. The Journal of Biological Chemistry, 262(2), 785-794. Available from: [Link]
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Nakajima, T., Nakayama, T., & Sokabe, H. (1977). Synthesis and specific pressor activity of [1-aspartic acid,5-valine,9-serine]angiotensin I ("fowl angiotensin I"). Journal of Medicinal Chemistry, 20(2), 315-316. Available from: [Link]
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Jackson, G., et al. (2021). Differentiation of leucine and isoleucine residues in peptides using charge transfer dissociation mass spectrometry (CTD‐MS). Journal of Mass Spectrometry. Available from: [Link]
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Deng, H., et al. (2021). Novel Angiotensin-I Converting Enzyme Inhibitory Peptides Isolated From Rice Wine Lees: Purification, Characterization, and Structure-Activity Relationship. Frontiers in Nutrition, 8, 764812. Available from: [Link]
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ResearchGate. Structural characterization of angiotensin I-converting enzyme in complex with a selenium analogue of captopril. Available from: [Link]
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Gu, Y., et al. (2013). Separation, Purification, and Identification of Angiotensin I–Converting Enzyme Inhibitory Peptides from Walnut (Juglans regia). Journal of the American Oil Chemists' Society, 90(1), 15-22. Available from: [Link]
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Yoshida, A. (1969). a single amino acid substitution (asparagine to aspartic acid) between normal (b+) and the common negro variant. Proceedings of the National Academy of Sciences, 63(3), 835-840. Available from: [Link]
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Pant, K., & Marqusee, S. (2015). Clusters of isoleucine, leucine, and valine side chains define cores of stability in high-energy states of globular proteins. Protein Science, 24(5), 785-794. Available from: [Link]
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Gucinski, A. C., & Voinov, V. G. (2012). A Mechanistic Investigation of the Enhanced Cleavage at Histidine in the Gas-Phase Dissociation of Protonated Peptides. Journal of the American Society for Mass Spectrometry, 23(1), 103-113. Available from: [Link]
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Gu, Y., et al. (2014). Separation, Purification, and Identification of Angiotensin I–Converting Enzyme Inhibitory Peptides from Walnut (Juglans regia L.) Hydrolyzate. Journal of Agricultural and Food Chemistry, 62(43), 10565-10571. Available from: [Link]
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Yin, P., et al. (2012). Single Amino Acid Alteration between Valine and Isoleucine Determines the Distinct Pyrabactin Selectivity by PYL1 and PYL2. Journal of Biological Chemistry, 287(5), 3607-3614. Available from: [Link]
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Capasso, S., et al. (1996). Accelerated Racemization of Aspartic Acid and Asparagine Residues via Succinimide Intermediates: An ab Initio Theoretical Exploration of Mechanism. Journal of the American Chemical Society, 118(12), 2921-2928. Available from: [Link]
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Rahayu, S., et al. (2024). Investigation of Angiotensin I-Converting Enzyme Inhibitory Peptides Derived from Germinated Lamtoro Gung Using In Vitro and In Silico Approaches. Journal of Food Science and Technology. Available from: [Link]
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Udenigwe, C. C., & Aluko, R. E. (2017). Angiotensin-I-Converting Enzyme (ACE)-Inhibitory Peptides from Plants. Foods, 6(4), 25. Available from: [Link]
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ResearchGate. Postsynthetic Modification of Phenylalanine Containing Peptides by C–H Functionalization. Available from: [Link]
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Kono, T., et al. (1980). Relative biological activities of Asn1-,Val5-angiotensin II, Ile5-angiotensin II and Sar1-angiotensin II in man. Endocrinologia Japonica, 27(2), 223-228. Available from: [Link]
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Conlon, J. M., Yano, K., & Olson, K. R. (1996). Production of [Asn1, Val5] Angiotensin II and [Asp1, Val5] Angiotensin II in Kallikrein-Treated Trout Plasma (T60K). Peptides, 17(3), 527-530. Available from: [Link]
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Cozier, G. E., & Acharya, K. R. (2020). Crystal structure of the open conformation of Angiotensin-1 converting enzyme N-domain. RCSB PDB. Available from: [Link]
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Do Rego, J. C., et al. (2021). Point-Substitution of Phenylalanine Residues of 26RFa Neuropeptide: A Structure-Activity Relationship Study. Molecules, 26(11), 3296. Available from: [Link]
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Rodríguez, N., & Goossen, L. J. (2014). C–H Functionalization in the Synthesis of Amino Acids and Peptides. Chemical Reviews, 114(17), 8783-8800. Available from: [Link]
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Aapptec Peptides. Val5, Asn9 - Angiotensin I, bullfrog. Available from: [Link]
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Discovery and Evolutionary Biochemistry of Nonmammalian Angiotensins: A Technical Guide
Executive Summary
The renin-angiotensin system (RAS) is a fundamental regulator of cardiovascular hemodynamics and fluid-electrolyte homeostasis. While the pharmaceutical industry has historically focused on mammalian RAS pathways, the phylogenetic origins of angiotensins reveal a complex evolutionary trajectory. From elasmobranchs (sharks) to avians and reptiles, structural variations in the angiotensin decapeptide provide critical insights into peptide-receptor co-evolution. As a Senior Application Scientist, I have structured this guide to dissect the biochemical divergence, isolation methodologies, and pharmacological signaling of nonmammalian angiotensins, offering a rigorous foundation for researchers and drug development professionals.
Phylogenetic Divergence of the Renin-Angiotensin System
The RAS predates the emergence of terrestrial tetrapods. Functional juxtaglomerular cells and renin-like enzymatic activity have been identified in primitive bony fishes and elasmobranchs, indicating that the system evolved early in vertebrate phylogeny to manage osmotic stress in aquatic environments .
As vertebrates transitioned from aquatic to terrestrial habitats, the angiotensinogen precursor underwent selective mutations. While the core biologically active sequence (Arg²-Val³-Tyr⁴-His⁶-Pro⁷-Phe⁸) remained highly conserved to ensure receptor binding, significant amino acid substitutions occurred at positions 1, 5, and 9 . These substitutions do not merely represent genetic drift; they reflect functional adaptations to distinct environmental pressures and receptor topologies across species.
Evolutionary divergence of Angiotensin I sequences across vertebrate classes.
Structural Biochemistry of Nonmammalian Angiotensins
The structural variations in Angiotensin I (Ang I) across nonmammalian species directly impact their binding affinity and vasopressor efficacy. For instance, the substitution of Aspartic Acid (Asp) with Asparagine (Asn) at position 1 in teleost fish and snakes alters the peptide's charge distribution, while variations at position 9 (Serine or Asparagine instead of Histidine) affect the steric conformation required for Angiotensin-Converting Enzyme (ACE) cleavage .
Quantitative Data: Sequence and Efficacy Comparison
The following table summarizes the structural divergence of Ang I and its relative pressor activity when evaluated in a standardized mammalian (rat) bioassay model.
| Species Class | Representative Species | Amino Acid Sequence (Positions 1-10) | Key Substitutions | Relative Pressor Activity (%)* |
| Mammalia | Rat / Human | Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu | None (Standard) | 100.0% |
| Aves | Domestic Chicken | Asp-Arg-Val-Tyr-Val-His-Pro-Phe-Ser-Leu | Val⁵, Ser⁹ | 51.5% |
| Reptilia / Actinopterygii | Snake / Salmon | Asn-Arg-Val-Tyr-Val-His-Pro-Phe-Asn-Leu | Asn¹, Val⁵, Asn⁹ | 60.3% |
| Chondrichthyes | Dogfish Shark | Asn-Arg-Pro-Tyr-Ile-His-Pro-Phe-Asn-Leu | Asn¹, Pro³, Asn⁹ | N/A (Indirect) |
*Activity expressed as a percentage of synthetic [Ile⁵]-Angiotensin II pressor response in a rat model.
Experimental Methodologies: Isolation and Sequencing
To ensure high-fidelity characterization of nonmammalian angiotensins, isolation protocols must rigorously prevent artifactual degradation. The following methodology outlines a self-validating system for peptide extraction and sequencing.
Protocol 1: Extraction and Chromatographic Purification
-
Step 1: Tissue Homogenization in Acidified Ethanol.
-
Procedure: Renal or plasma tissue is immediately homogenized in 80% ethanol containing 0.1 N HCl.
-
Causality: The low pH and high alcohol concentration rapidly denature endogenous proteases (angiotensinases). This is critical; failing to halt enzymatic activity during cell lysis results in the rapid degradation of the target decapeptide, yielding false-negative sequencing results.
-
-
Step 2: Gel Filtration Chromatography.
-
Procedure: The crude extract is passed through a Sephadex G-25 column.
-
Causality: This size-exclusion step effectively removes high-molecular-weight structural proteins, isolating the low-molecular-weight peptide fraction (approx. 1000-1300 Da).
-
-
Step 3: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Procedure: The fraction is resolved using a C18 column with an acetonitrile/trifluoroacetic acid (TFA) gradient.
-
Self-Validating Step: A synthetic mammalian Ang I standard is run in parallel. If the nonmammalian biological extract elutes at a distinct, reproducible retention time separate from the mammalian standard, it self-validates the presence of a structurally divergent orthologue rather than a procedural contamination artifact.
-
-
Step 4: Amino Acid Sequencing.
-
Procedure: The purified fraction undergoes acid hydrolysis (6N HCl, 110°C, 24h) followed by Edman degradation to determine the exact N-terminal sequence.
-
Step-by-step experimental workflow for the isolation and sequencing of angiotensins.
Comparative Pharmacology and Hemodynamic Signaling
The physiological role of Ang II shifts dramatically across the evolutionary tree. In mammals, Ang II acts primarily as a direct vasoconstrictor via vascular AT1 receptors. However, in primitive vertebrates like the spiny dogfish (Squalus acanthias), the pressor response to Ang II is largely mediated by the secondary release of catecholamines .
Protocol 2: Hemodynamic Bioassay and Pharmacological Validation
-
Step 1: Baseline Hemodynamic Stabilization.
-
Procedure: Anesthetized animal models are cannulated at the dorsal aorta for continuous, real-time blood pressure monitoring.
-
-
Step 2: ACE Inhibition Blockade (Captopril).
-
Procedure: The subject is pre-treated with the ACE inhibitor captopril (SQ 14,225) prior to injecting the isolated nonmammalian Ang I.
-
Self-Validating Step: Captopril establishes a definitive negative control state. If the pressor response of the isolated peptide is completely abolished by captopril, it self-validates that the observed activity is strictly dependent on its enzymatic conversion to Ang II. This rules out non-specific vasoactive artifacts and proves the functional conservation of the ACE pathway across species.
-
-
Step 3: Alpha-Adrenergic Blockade (Phentolamine).
-
Procedure: The subject is treated with phentolamine prior to Ang II administration.
-
Causality: Phentolamine selectively blocks alpha-adrenergic receptors. Because Ang II pressor activity in primitive fish is abolished by phentolamine, this protocol mechanistically proves that nonmammalian Ang II acts indirectly by stimulating the catecholaminergic axis, rather than through direct smooth muscle constriction.
-
Divergent receptor signaling pathways mediating the pressor effects of Angiotensin II.
Implications for Drug Development
Understanding the structural plasticity of nonmammalian angiotensins provides a unique evolutionary blueprint for rational drug design. The ability of avian and teleost AT-like receptors to tolerate substitutions at positions 1, 5, and 9 suggests that these domains are prime targets for developing novel, species-specific ACE inhibitors or AT1 receptor antagonists with reduced off-target effects in human therapeutics. Furthermore, the indirect catecholamine-releasing properties seen in primitive fish offer a novel paradigm for investigating neuro-endocrine cross-talk in cardiovascular pharmacology.
References
-
Title: Synthesis of nonmammalian angiotensins and their comparative pressor properties in dogfish shark, domestic chicken, and rat. Source: Hypertension (AHA Journals) URL: [Link]
-
Title: Angiotensin, Thirst, and Sodium Appetite Source: Physiological Reviews URL: [Link]
-
Title: Renin-angiotensin system in vertebrates: phylogenetic view of structure and function Source: ResearchGate URL: [Link]
-
Title: Cardiovascular control via angiotensin II and circulating catecholamines in the spiny dogfish, Squalus acanthias Source: Journal of Comparative Physiology B (Springer) URL: [Link]
The Renin-Angiotensin System: A Technical Guide to Peptide Profiling and Structural Pharmacology
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist
Executive Summary
Historically conceptualized as a linear endocrine pathway regulating blood pressure, the Renin-Angiotensin System (RAS) is now recognized as a highly complex, dual-axis signaling network. The delicate balance between the classical pro-inflammatory axis and the counter-regulatory protective axis dictates cardiovascular, renal, and systemic homeostasis. For drug development professionals, interrogating this system requires rigorous, self-validating analytical frameworks. This whitepaper synthesizes the structural pharmacology of RAS peptides with field-proven methodologies—specifically multiplexed LC-MS/MS and Bioluminescence Resonance Energy Transfer (BRET) assays—to provide a comprehensive guide for modern RAS research.
The Architectural Shift: From Linear Cascade to Dual-Axis Network
The modern understanding of the RAS divides the network into two opposing functional branches: the classical axis and the counter-regulatory axis[1].
-
The Classical Axis (ACE/Ang II/AT1R): Angiotensinogen (AGT) is cleaved by renin to form the inactive decapeptide Angiotensin I (Ang I). Angiotensin-converting enzyme (ACE) then removes two amino acids to generate the octapeptide Angiotensin II (Ang II). Binding of Ang II to the Angiotensin II Type 1 Receptor (AT1R) drives vasoconstriction, aldosterone secretion, fibrosis, and cellular proliferation[2].
-
The Counter-Regulatory Axis (ACE2/Ang-(1-7)/MasR): Ang II is not merely an endpoint; it is a substrate. Angiotensin-converting enzyme 2 (ACE2) cleaves a single amino acid from Ang II to generate the heptapeptide Angiotensin-(1-7) [Ang-(1-7)]. Ang-(1-7) binds to the G protein-coupled Mas receptor (MasR), eliciting potent vasodilatory, anti-fibrotic, and anti-inflammatory responses that directly antagonize AT1R overactivation[3][4][5].
Biochemical cascade of the dual-axis Renin-Angiotensin System.
Structural Pharmacology and Intracellular Signaling
The physiological outcome of RAS activation is dictated by the specific G protein-coupled receptors (GPCRs) engaged by these peptides.
AT1R: The Hub of Biased Agonism
The AT1R is a classic 7-transmembrane GPCR. Upon Ang II binding, it primarily couples to the heterotrimeric Gq/11 protein, triggering phospholipase C (PLC) activation, inositol trisphosphate (IP3) generation, and intracellular calcium mobilization[6]. However, AT1R also recruits β -arrestin, which uncouples the G protein (desensitization) and independently scaffolds mitogen-activated protein kinases (MAPK/ERK)[7][8].
In drug development, separating these pathways is critical. Biased agonists (e.g., TRV120027) are designed to stabilize a specific receptor conformation that preferentially recruits β -arrestin while blocking Gq/11 coupling. This provides the cardioprotective benefits of β -arrestin signaling without the hypertensive effects of Gq -mediated vasoconstriction[8][9].
AT1R intracellular signaling divergence via Gq/11 and β-arrestin pathways.
Analytical Workflows: The Self-Validating Systems
As an Application Scientist, I emphasize that experimental validity relies on the intrinsic design of the assay. Below are the gold-standard methodologies for quantifying RAS peptides and interrogating their receptor pharmacology.
Multiplexed LC-MS/MS for RAS Fingerprinting
The Challenge: Angiotensin peptides exist in femtomolar ( 10−15 M) concentrations and are highly homologous, making traditional ELISAs prone to cross-reactivity and inaccuracy[10][11]. Furthermore, endogenous peptidases rapidly degrade these targets ex vivo. The Causality of the Protocol: To achieve absolute quantification, we utilize a "RAS Fingerprinting" approach. By immediately spiking Stable Isotope-Labeled (SIL) internal standards into the sample at the point of collection, we create a self-validating system. Any subsequent degradation, extraction loss, or matrix-induced ion suppression affects the endogenous peptide and the SIL standard equally. The ratio of their MS/MS signals remains constant, ensuring absolute quantitative accuracy[12][13].
Step-by-Step Methodology:
-
Sample Stabilization: Collect plasma or tissue (<100 mg) directly into tubes containing a potent protease inhibitor cocktail (e.g., EDTA, pepstatin A, PMSF) to halt all endogenous renin and ACE/ACE2 activity[10].
-
SIL Spiking: Immediately spike the sample with a known concentration (e.g., 200 pg/mL) of heavy-isotope labeled standards for all target peptides (Ang I, Ang II, Ang-(1-7), etc.)[13].
-
Solid-Phase Extraction (SPE): Load the sample onto a C18 SPE cartridge. Wash with aqueous solvent to remove salts and proteins. Elute the hydrophobic peptides using high-percentage acetonitrile[10].
-
UHPLC Separation: Inject the eluate onto a C18 analytical column. Utilize a linear gradient of water/acetonitrile with 0.1% formic acid to resolve the highly homologous peptides based on subtle hydrophobicity differences[10][14].
-
MS/MS Detection: Operate a Triple Quadrupole or Q-TOF mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Quantify the endogenous peptide concentration by calculating the area-under-the-curve (AUC) ratio of the light (endogenous) to heavy (SIL) transitions[12].
Step-by-step LC-MS/MS workflow for absolute quantification of RAS peptides.
Real-Time BRET Assays for GPCR Bias
The Challenge: Endpoint assays (like IP3 accumulation or Western blots for pERK) are destructive and fail to capture the real-time kinetics of GPCR activation. The Causality of the Protocol: Bioluminescence Resonance Energy Transfer (BRET) solves this by tagging the AT1R with a bioluminescent donor (Renilla luciferase, Rluc) and the effector protein ( Gq or β -arrestin) with a fluorescent acceptor (e.g., Venus or yPET)[9][15]. When a ligand binds and induces effector recruitment, the donor and acceptor are brought within ~10 nm of each other. The oxidation of the substrate by Rluc emits light that non-radiatively excites the acceptor. This system is self-validating: the BRET ratio (Acceptor Emission / Donor Emission) is independent of absolute expression levels, providing an internally controlled, real-time readout of protein-protein proximity in live cells[7][15].
Step-by-Step Methodology:
-
Transfection: Co-transfect HEK293 cells with plasmids encoding AT1R-Rluc and either Venus- Gq or yPET- β -arrestin 2[15].
-
Maturation: Incubate for 48 hours to allow proper protein folding and plasma membrane localization.
-
Substrate Addition: Wash cells and add the cell-permeable luciferase substrate, Coelenterazine h[9].
-
Baseline Measurement: Record the basal BRET ratio to establish the baseline receptor-effector proximity.
-
Ligand Stimulation: Inject the test compound (e.g., Ang II or a novel biased agonist) and continuously read the luminescent emissions at 480 nm (donor) and 530 nm (acceptor) for 35 minutes to capture the kinetic recruitment profile[15].
Quantitative Profiling of RAS Components
To facilitate rapid reference during assay design, the following table summarizes the primary RAS peptides, their target receptors, and their downstream physiological effects.
| Peptide | Sequence Length | Primary Receptor | Dominant G-Protein / Effector | Physiological Outcome |
| Angiotensin II | Octapeptide (1-8) | AT1R | Gq/11 , β -arrestin | Vasoconstriction, Fibrosis, Proliferation |
| Angiotensin-(1-7) | Heptapeptide (1-7) | MasR | Gs , Gi , NO/cGMP | Vasodilation, Anti-fibrotic, Anti-hypertrophic |
| Angiotensin III | Heptapeptide (2-8) | AT1R / AT2R | Gq/11 | Vasopressin release, Blood pressure regulation |
| Angiotensin IV | Hexapeptide (3-8) | AT4R (IRAP) | Unknown / IRAP inhibition | Memory enhancement, Renal vasodilation |
| Alamandine | Heptapeptide | MrgD | Gs / cAMP | Vasodilation, Central cardiovascular regulation |
Strategic Implications for Drug Development
The transition from viewing the RAS as a single-target pathway (inhibited by ACE inhibitors and ARBs) to a multi-axis network has opened new therapeutic frontiers. Enhancing the ACE2/Ang-(1-7)/MasR axis—either via recombinant ACE2, MasR agonists, or AT1R biased agonists—represents a paradigm shift in treating cardiovascular, renal, and inflammatory diseases[5][8][16]. By employing rigorous, self-validating workflows like LC-MS/MS RAS fingerprinting and BRET structural pharmacology, researchers can confidently navigate the complexities of this vital endocrine system.
Sources
- 1. ACE2/ANG-(1–7)/Mas pathway in the brain: the axis of good - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACE2, angiotensin-(1-7) and Mas receptor axis in inflammation and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. scientificarchives.com [scientificarchives.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Mapping of the Localization of Type 1 Angiotensin Receptor in Membrane Microdomains Using Bioluminescence Resonance Energy Transfer-based Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural insights into angiotensin receptor signaling modulation by balanced and biased agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BRET biosensors to study GPCR biology, pharmacology, and signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Estimation of angiotensin peptides in biological samples by LC/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Quantitative detection of RAS and KKS peptides in COVID-19 patient serum by stable isotope dimethyl labeling LC-MS - Analyst (RSC Publishing) DOI:10.1039/D3AN00943B [pubs.rsc.org]
- 13. Quantification of systemic renin-angiotensin system peptides of hypertensive black and white African men established from the RAS-Fingerprint® - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Interplay Between Angiotensin II Type 1 Receptor and Thrombin Receptor Revealed by Bioluminescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The ACE2/Angiotensin-(1–7)/Mas Receptor Axis: Pleiotropic Roles in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Storage and Long-Term Stability of Angiotensin Peptides: A Technical Guide for Preclinical and Clinical Workflows
Executive Summary
The Renin-Angiotensin System (RAS) relies on a cascade of transient, highly bioactive peptides—most notably Angiotensin I (Ang I), Angiotensin II (Ang II), and Angiotensin-(1-7). For drug development professionals and application scientists, the quantification and therapeutic application of these peptides present significant analytical challenges. Due to their low molecular weight, lack of complex secondary structure, and inherent biological role as rapid-turnover signaling molecules, angiotensin peptides are highly susceptible to proteolytic degradation, surface adsorption, and chemical hydrolysis.
This whitepaper provides a comprehensive, mechanistically grounded guide to the handling, reconstitution, and long-term storage of angiotensin peptides. By understanding the physicochemical causality behind degradation, researchers can implement self-validating protocols that ensure absolute molecular integrity from the bench to the clinic.
The Physicochemical Vulnerabilities of Angiotensin Peptides
To design an effective storage protocol, one must first deconstruct the mechanisms of peptide loss. Angiotensin instability is driven by three primary vectors:
Enzymatic Lability in Biological Matrices
In endogenous environments (plasma, serum, or tissue homogenates), angiotensin peptides are rapidly cleaved by a network of proteases. Ang I is converted to Ang II by Angiotensin-Converting Enzyme (ACE), a zinc-dependent metalloprotease. Subsequently, Ang II is degraded into smaller, inactive fragments by aminopeptidases (forming Ang III and Ang IV) or converted to Ang-(1-7) by ACE2[1][2]. The ex vivo half-life of unprotected therapeutic peptides in fresh blood or serum is exceptionally short, often degrading significantly within a single hour[3].
Enzymatic degradation pathways of Angiotensin peptides.
Surface Adsorption and Concentration Depletion
Angiotensin peptides possess amphipathic characteristics. In dilute aqueous solutions (typically < 100 µg/mL), a significant percentage of the peptide mass is lost due to non-specific adsorption to the negatively charged silanol groups on borosilicate glass or the hydrophobic walls of standard plastic containers[1].
Hydrolytic and Oxidative Degradation
Angiotensin II is rapidly hydrolyzed in the presence of strong acids or at highly alkaline conditions (pH ≥ 9.5)[1]. Furthermore, the presence of specific residues (such as Tyrosine in Ang II) makes the peptide susceptible to oxidation if exposed to atmospheric oxygen or reactive oxygen species over prolonged periods.
Quantitative Stability Profiles
The structural integrity of angiotensin peptides is heavily dependent on their matrix and storage temperature. The following table synthesizes field-proven stability data across various laboratory conditions:
| Matrix / State | Storage Condition | Estimated Stability | Primary Degradation Risk |
| Lyophilized Powder | -20°C to -80°C, Desiccated | ≥ 4 Years[4] | Atmospheric moisture condensation (Hydrolysis) |
| Reconstituted (Neutral pH) | -20°C (Aliquoted) | ≥ 2 Months[1] | Repeated freeze-thaw cycles (Aggregation) |
| Diluted in 0.9% NaCl | 5 ± 3°C (Refrigerated) | Up to 5 Days (>90% intact)[5] | Surface adsorption, introduction of microbial proteases |
| Unprotected Plasma/Serum | 37°C or Room Temp | < 30 Minutes[3] | Rapid enzymatic cleavage (ACE, Aminopeptidases) |
| Protected Plasma (Inhibitors) | -80°C (Flash Frozen) | Several Months | Ex vivo generation/degradation upon thawing[6] |
Validated Experimental Protocols
The following methodologies are designed as self-validating systems. By adhering strictly to the causality behind each step, researchers can eliminate pre-analytical variables that commonly confound LC-MS/MS or Enzyme Immunoassay (EIA) quantifications.
Protocol A: Reconstitution and Archival Storage of Synthetic Peptides
This protocol ensures the long-term viability of synthetic angiotensin peptides (e.g., Ang II, Ang 1-7) procured as lyophilized powders.
-
Thermal Equilibration: Remove the lyophilized peptide vial from -20°C storage. Allow it to equilibrate to room temperature (RT) inside a desiccator for 30–60 minutes prior to opening.
-
Causality: Opening a cold vial causes ambient atmospheric moisture to condense directly onto the highly hygroscopic peptide powder. This introduces localized water pockets that accelerate hydrolysis and permanently alter the precise mass-to-volume ratio of your stock[1].
-
-
Solubilization: Reconstitute the peptide using sterile, freshly distilled water or a neutral buffer (pH 5.0–8.0) to achieve a high-concentration stock (≥ 1 mg/mL).
-
Causality: Angiotensin II is structurally compromised by strong acids or at pH ≥ 9.5[1]. Maintaining a neutral pH preserves the peptide bonds. Formulating a high initial concentration saturates any potential binding sites on the container, minimizing the percentage of total peptide lost to adsorption.
-
-
Surface Passivation (For Dilute Workflows): If the experimental design requires working with dilute solutions (< 100 µg/mL), pre-treat all glass containers, pipette tips, and filter membranes with a 1 mg/mL Bovine Serum Albumin (BSA) solution, followed by a thorough rinse with UltraPure water.
-
Causality: BSA acts as a sacrificial protein, competitively occupying the hydrophobic and electrostatic binding sites on the container walls, thereby keeping the target angiotensin peptide in solution[1].
-
-
Sterilization: Filter the reconstituted stock through a 0.2 µm low-protein-binding membrane (e.g., PES or regenerated cellulose).
-
Causality: Microbial contamination introduces exogenous proteases that will rapidly cleave the peptide over time[1].
-
-
Aliquoting and Cryopreservation: Dispense the filtered solution into single-use aliquots using low-bind polypropylene microcentrifuge tubes. Blanket the headspace of the tubes with an inert gas (nitrogen or argon) and immediately transfer to -80°C.
-
Causality: Aliquoting strictly prevents repeated freeze-thaw cycles. Freezing and thawing creates localized pH shifts and concentration gradients within the ice matrix, which physically forces peptides into aggregated, biologically inactive states[1].
-
Standardized workflow for the reconstitution and storage of Angiotensin peptides.
Protocol B: Plasma Collection and Extraction for Endogenous Quantification
Quantifying endogenous angiotensin levels is notoriously difficult because the RAS cascade continues to operate ex vivo. This protocol effectively "freezes" the biochemical state of the sample at the exact moment of collection.
-
Preparation of Collection Tubes: Pre-chill blood collection tubes to +4°C. Ensure the tubes contain EDTA and a dedicated protease inhibitor cocktail (e.g., bestatin, pepstatin A, and specific renin/chymase inhibitors).
-
Causality: EDTA acts as a hexadentate ligand, chelating divalent cations (Zn²⁺, Ca²⁺) that serve as essential cofactors for metalloproteases such as ACE. The supplementary inhibitor cocktail prevents the ex vivo generation of Ang I by renin and the degradation of Ang II by aminopeptidases[6].
-
-
Blood Draw and Immediate Cooling: Collect blood directly into the pre-chilled tubes. Invert gently 5–6 times to ensure complete mixing with the inhibitors, and immediately submerge the tube in an ice-water bath.
-
Causality: The half-life of unprotected angiotensin in fresh blood is extremely short[3]. Instantly lowering the temperature to +4°C drastically reduces the kinetic energy available for enzymatic cleavage.
-
-
Centrifugation: Centrifuge the samples at 3,000 x g for 20 minutes at +4°C to separate the plasma.
-
Causality: Removing cellular components (such as platelets and erythrocytes) eliminates massive secondary sources of membrane-bound proteases and degrading enzymes.
-
-
Solid-Phase Extraction (SPE) or Archival: Immediately extract the plasma using C18 reversed-phase SPE cartridges to isolate the peptides from the biological matrix. If immediate extraction is impossible, flash-freeze the plasma aliquots in liquid nitrogen and store at -80°C. Avoid thawing samples more than once[6].
-
Causality: Even with inhibitors, angiotensin peptides remain vulnerable in plasma over long periods. SPE strips away the protease-rich biological matrix entirely, yielding a highly stable, concentrated peptide eluate optimized for nano-LC/MS or EIA analysis[7].
-
References
-
Angiotensin II (A9525) - Datasheet , Sigma-Aldrich. URL: 1
-
Angiotensin Fragment 1-7 (acetate) - PRODUCT INFORMATION , Cayman Chemical. URL: 4
-
Characterizing the Stability of Angiotensin II in 0.9% Sodium Chloride Using High Performance Liquid Chromatography and Liquid Chromatography Tandem Mass Spectrometry , PMC/NIH. URL: 5
-
Angiotensin II - EIA Kit Instructions , Bertin Bioreagent. URL: 6
-
Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum , PLOS ONE. URL: 3
-
Angiotensinogen (1-14) Stability in Solution: A Technical Support Center , Benchchem. URL:2
-
A Primer to Angiotensin Peptide Isolation, Stability, and Analysis by Nano-Liquid Chromatography with Mass Detection , Springer Nature. URL: 7
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Characterizing the Stability of Angiotensin II in 0.9% Sodium Chloride Using High Performance Liquid Chromatography and Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. content.bertin-bioreagent.com [content.bertin-bioreagent.com]
- 7. A Primer to Angiotensin Peptide Isolation, Stability, and Analysis by Nano-Liquid Chromatography with Mass Detection | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Note: Protocols and Mechanistic Validation for In Vitro Angiotensin-Converting Enzyme (ACE) Assays
Biological Context and Assay Rationale
Angiotensin-converting enzyme (ACE) is a critical zinc-dependent dipeptidyl carboxypeptidase that operates at the heart of the renin-angiotensin-aldosterone system (RAAS)[1]. Pharmacologically, ACE is a primary target for managing hypertension and heart failure because of its dual physiological role: it catalyzes the cleavage of the inactive decapeptide angiotensin I into the potent vasoconstrictor angiotensin II, while simultaneously degrading the endogenous vasodilator bradykinin into inactive peptides[2].
Accurate in vitro measurement of ACE activity is essential for high-throughput drug screening, the evaluation of bioactive food peptides, and clinical diagnostics.
RAAS pathway highlighting ACE's dual role in blood pressure regulation.
Mechanistic Basis of ACE Assays
The evolution of ACE assays reflects a transition from endpoint separation techniques to continuous, real-time kinetic monitoring.
-
Spectrophotometric (Cushman & Cheung Method): The historical gold standard relies on the substrate Hippuryl-His-Leu (HHL). ACE hydrolyzes HHL into hippuric acid (HA) and His-Leu. Because HA is soluble in ethyl acetate while HHL is not, an organic extraction step physically separates the product from the substrate, allowing for specific UV quantification at 228 nm[1].
-
Kinetic Spectrophotometric (FAPGG Method): This method utilizes Furylacryloyl-phenylalanyl-glycyl-glycine (FAPGG). Hydrolysis of the peptide bond by ACE shifts the absorption spectrum, resulting in a continuous decrease in absorbance at 340 nm[3][4].
-
Fluorometric (FRET) Method: The modern standard for drug discovery utilizes Fluorescence Resonance Energy Transfer (FRET) peptides, such as Abz-Gly-p-Phe(NO2)-Pro[5][6] or Abz-FRK(Dnp)P-OH. In the intact substrate, the quencher (e.g., p-Phe(NO2)) absorbs the emission of the fluorophore (e.g., Abz). Upon cleavage by ACE, the moieties diffuse apart, restoring fluorescence and allowing continuous kinetic measurement[5][7].
Table 1: Comparison of In Vitro ACE Assay Methodologies
| Assay Type | Substrate | Detection Method | Throughput | Primary Advantage | Primary Limitation |
| Cushman & Cheung | HHL | UV Absorbance (228 nm) | Low | High resistance to auto-fluorescent matrix interference | Labor-intensive organic extraction required |
| Kinetic UV | FAPGG | UV Absorbance (340 nm) | Medium | Continuous read, no extraction steps | Lower sensitivity, requires higher enzyme concentrations |
| Fluorometric FRET | Abz-Gly-p-Phe(NO2)-Pro | Fluorescence (Ex 360 / Em 460) | High | Extremely sensitive, real-time kinetic monitoring | Susceptible to auto-fluorescent test compounds |
Experimental Protocols
Protocol A: High-Throughput Fluorometric (FRET) Assay
This protocol is optimized for determining the IC50 of novel ACE inhibitors using a 96-well microplate format[2][5].
Causality of Experimental Choices:
-
ZnCl₂ Supplementation (10 µM): ACE is a metalloprotease. Dilution of the enzyme into assay buffers can strip the essential zinc ion from the active site, leading to a loss of activity. Trace zinc maintains structural integrity[5].
-
NaCl Addition (50-300 mM): The chloride ion acts as a critical allosteric activator, particularly for the C-domain of ACE, inducing a conformational change that optimizes substrate binding[6].
-
Pre-incubation Step: Many potent ACE inhibitors (like captopril or imidaprilat) are slow, tight-binding inhibitors. Pre-incubating the enzyme with the inhibitor allows the system to reach thermodynamic equilibrium before the substrate introduces competitive binding[5].
Step-by-Step Procedure:
-
Buffer Preparation: Prepare Assay Buffer consisting of 100 mM Tris-HCl (pH 8.3), 50 mM NaCl, and 10 µM ZnCl₂[5].
-
Reagent Preparation:
-
Dilute purified ACE (e.g., rabbit lung) in Assay Buffer.
-
Prepare a 0.45 mM working solution of the FRET substrate Abz-Gly-p-Phe(NO2)-Pro in Assay Buffer[5].
-
Prepare serial dilutions of the test inhibitor in DMSO (ensure final DMSO concentration in the well does not exceed 3.3% to prevent enzyme denaturation)[2].
-
-
Plate Setup: Add 20 µL of inhibitor dilutions to the respective wells. Add 20 µL of vehicle (DMSO/Buffer) to the 100% Activity Control wells. Add 40 µL of Assay Buffer to the Blank wells[5].
-
Enzyme Addition: Add 20 µL of the diluted ACE solution to all wells except the Blank[5].
-
Pre-incubation: Incubate the microplate at 37°C for 15 minutes[5].
-
Reaction Initiation: Rapidly add 160 µL of the pre-warmed (37°C) substrate solution to all wells to initiate the reaction (Total volume = 200 µL)[5].
-
Kinetic Measurement: Immediately read the plate in a fluorescence microplate reader at 37°C. Record fluorescence (Excitation: 360 nm, Emission: 460 nm) every 1 minute for 30 minutes[5].
Step-by-step workflow for the high-throughput FRET-based ACE assay.
Protocol B: Classical Spectrophotometric Assay (Cushman & Cheung)
This protocol is preferred when analyzing complex biological matrices (e.g., plant extracts) that contain highly auto-fluorescent compounds that would invalidate a FRET assay[1].
Step-by-Step Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine 50 µL of ACE solution, 50 µL of test inhibitor, and 150 µL of 5 mM HHL substrate dissolved in 100 mM sodium borate buffer (pH 8.3) containing 300 mM NaCl[1].
-
Incubation: Incubate the mixture in a water bath at 37°C for exactly 30 minutes.
-
Termination: Stop the enzymatic reaction by adding 250 µL of 1.0 M HCl. Causality: The strong acid denatures the enzyme and protonates the liberated hippuric acid, making it uncharged and highly lipophilic.
-
Extraction: Add 1.5 mL of ethyl acetate to the tube. Vortex vigorously for 30 seconds, then centrifuge at 3,000 x g for 10 minutes.
-
Product Recovery: Carefully transfer 1.0 mL of the upper organic layer (containing the extracted hippuric acid) to a clean glass tube.
-
Evaporation & Reading: Evaporate the ethyl acetate completely in a 90°C water bath or vacuum centrifuge. Redissolve the dried hippuric acid in 1.0 mL of distilled water and measure the UV absorbance at 228 nm against a water blank[1].
Data Analysis and Self-Validation
To ensure scientific integrity, every ACE assay must function as a self-validating system.
-
Blank Validation: The blank well (Substrate + Buffer, no enzyme) must show a slope of zero. Any increase in signal indicates spontaneous substrate degradation or contamination.
-
Vehicle Control: The 100% activity control must contain the exact same concentration of solvent (e.g., DMSO) as the inhibitor wells to rule out solvent-induced enzyme inhibition[2].
-
Positive Control: A reference inhibitor with a known IC50 (e.g., Captopril, IC50 ~22 nM) must be run in parallel. If the reference shifts, the enzyme batch may be compromised[2][6].
Calculating Inhibition: Calculate the initial reaction velocity ( V0 ) from the linear portion of the kinetic curve (typically the first 5-10 minutes).
% Inhibition=(1−V0 (Control)−V0 (Blank)V0 (Inhibitor)−V0 (Blank))×100Plot the % Inhibition against the log of the inhibitor concentration and use non-linear regression to determine the IC50.
References
- Rapid Method of Measuring Angiotensin Converting Enzyme Activity in Blood - PubMed. National Institutes of Health (NIH).
- ACE-101L Determination of Angiotensin Converting Enzyme in serum and plasma. Sorachim.
- Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants - PMC. National Institutes of Health (NIH).
- Application Notes & Protocols for Assessing ACE Activity in the Presence of Imidaprilat. Benchchem.
- A rapid, simple and sensitive fluorescence method for the assay of angiotensin-I converting enzyme. ResearchGate / Food Chemistry.
- Exploiting the angiotensin-converting enzyme pathway to augment endogenous opioid signaling - PMC. National Institutes of Health (NIH).
- The use of Fluorescence Resonance Energy Transfer (FRET) peptides for measurement of clinically important proteolytic enzymes. SciELO.
Sources
- 1. Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploiting the angiotensin-converting enzyme pathway to augment endogenous opioid signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Rapid method of measuring angiotensin converting enzyme activity in blood] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sorachim.com [sorachim.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
Application Note: Bullfrog Angiotensin I in Cardiovascular and Comparative RAS Research
Executive Summary
The Renin-Angiotensin System (RAS) is a cornerstone of cardiovascular hemodynamics, fluid homeostasis, and vascular tone. While mammalian models dominate drug discovery, comparative physiology utilizing non-mammalian peptides—specifically Bullfrog Angiotensin I ([Asp1, Val5, Asn9]-Angiotensin I)—provides critical mechanistic insights into the evolutionary biology of RAS, receptor pharmacology, and alternative enzymatic conversion pathways.
This application note provides researchers and drug development professionals with a comprehensive guide to utilizing Bullfrog Angiotensin I in cardiovascular research. It details the structural rationale for its use, summarizes quantitative pharmacological data, and outlines field-proven, self-validating experimental protocols for vascular contractility and epithelial ion transport assays.
Mechanistic Context & Rationale
Mammalian Angiotensin I (Ang I) is an inactive decapeptide (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu) that requires cleavage by Angiotensin-Converting Enzyme (ACE) to form the potent vasoconstrictor Angiotensin II (Ang II).
Bullfrog Angiotensin I diverges from the mammalian sequence at two critical residues:
-
Position 5: Valine (Val) replaces Isoleucine (Ile).
-
Position 9: Asparagine (Asn) replaces Histidine (His).
The resulting sequence (Asp-Arg-Val-Tyr-Val-His-Pro-Phe-Asn-Leu) alters the peptide's binding kinetics and susceptibility to specific proteases[1]. The [Asn9] substitution, in particular, makes Bullfrog Ang I a highly specific substrate for investigating alternative, non-ACE serine proteases (such as cardiac chymase) and for mapping the evolutionary divergence of AT1 and AT2 receptors[2]. Because its pressor and steroidogenic actions remain dependent on its conversion to Ang II, it serves as an excellent pharmacological probe to validate tissue-specific ACE activity and receptor cross-talk in both amphibian and mammalian models[3].
Quantitative Data Summary
To facilitate experimental design, the following table summarizes the structural and pharmacological properties of Bullfrog Ang I compared to its mammalian counterparts.
| Peptide | Amino Acid Sequence | ACE Susceptibility | Primary Research Application | Relative Pressor Activity (Rat Model)* |
| Mammalian Ang I | Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu | High | Standard RAS precursor | ~100% (Baseline) |
| Bullfrog Ang I | Asp-Arg-Val-Tyr-Val-His-Pro-Phe-Asn-Leu | High | Comparative RAS, Chymase assays | ~50% - 88% |
| Mammalian Ang II | Asp-Arg-Val-Tyr-Ile-His-Pro-Phe | N/A (Active) | Direct AT1/AT2 agonism | >100% (Direct acting) |
*Pressor activity is highly dependent on the rate of local tissue conversion via ACE or alternative proteases[4].
Experimental Protocols
The following protocols are designed as self-validating systems. By incorporating specific viability checks and antagonist controls, researchers can confidently isolate the causality of the observed cardiovascular effects.
Protocol A: Isolated Aortic Ring Contractility Assay
This assay measures the isometric tension generated by vascular smooth muscle in response to Bullfrog Ang I, acting as a functional readout for local ACE conversion and AT1-like receptor activation[3].
1. Tissue Preparation & Mounting
-
Action: Isolate the thoracic aorta from the model organism (e.g., Rana catesbeiana or Bufo arenarum). Clean the connective tissue and cut into 2–3 mm rings.
-
Causality: Careful removal of adventitia prevents the release of endogenous perivascular relaxing factors that could confound contractile data.
-
Mounting: Suspend rings between two stainless steel hooks in a 10 mL organ bath containing oxygenated (95% O2 / 5% CO2) Krebs-Henseleit solution at 25°C (for amphibians) or 37°C (for mammals).
2. Equilibration & Tension Optimization
-
Action: Apply a resting tension of 1.0–1.5 g. Equilibrate for 60 minutes, washing the bath with fresh buffer every 15 minutes.
-
Causality: This resting tension stretches the vascular smooth muscle cells to Lmax —the optimal length for actin-myosin crossbridge formation—ensuring maximal force generation during contraction.
3. Viability Check (Self-Validation Step)
-
Action: "Wake up" the tissue by adding 60 mM KCl to the bath. Record the maximal contraction, then wash repeatedly until baseline tension is re-established.
-
Causality: KCl bypasses receptor-mediated pathways to directly depolarize the cell membrane, opening voltage-gated calcium channels. A robust contraction proves the smooth muscle machinery is viable, validating any subsequent lack of response to peptides as a true negative.
4. Antagonist Pre-incubation (Control)
-
Action: To prove that Bullfrog Ang I effects are conversion-dependent, pre-incubate the tissue with 10 µM Captopril (ACE inhibitor) for 20 minutes.
-
Causality: Captopril blocks the cleavage of Bullfrog Ang I to Ang II. If contraction is abolished, it proves the tissue possesses local ACE activity and that the peptide is not acting as a direct agonist[3].
5. Cumulative Concentration-Response
-
Action: Add Bullfrog Ang I cumulatively ( 10−10 to 10−6 M). Record the plateau of isometric tension for each dose before adding the next.
Protocol B: Short-Circuit Current (SCC) Assay for Epithelial Transport
Amphibian skin is a classic functional proxy for the distal mammalian nephron. This assay measures Ang I-induced sodium transport, a key driver of volume-dependent cardiovascular hypertension[3].
1. Ussing Chamber Setup
-
Action: Mount a section of isolated amphibian abdominal skin between the two halves of an Ussing chamber (exposed area ~3.14 cm²).
-
Causality: The chamber isolates the apical (mucosal) and basolateral (dermal) membranes, allowing precise measurement of transepithelial ion flux.
2. Baseline Stabilization
-
Action: Fill both hemichambers with amphibian Ringer's solution. Insert Ag/AgCl voltage and current electrodes. Clamp the transepithelial voltage to 0 mV.
-
Causality: Clamping the voltage to zero eliminates the electrochemical gradient. The resulting current (Short-Circuit Current, SCC) is strictly equal to the active transport of ions (primarily Na+ ).
3. Peptide Administration & Measurement
-
Action: Once the baseline SCC is stable (~30 mins), add 1 µM Bullfrog Ang I to the dermal (basolateral) side.
-
Causality: Receptors and converting enzymes are localized to the basolateral membrane. Measure the peak increase in SCC (µA/cm²). Pre-treatment with teprotide (an ACE inhibitor) can be used to validate that the SCC increase is dependent on Ang II formation[3].
Pathway Visualization
The following diagram illustrates the enzymatic conversion of Bullfrog Angiotensin I and the subsequent downstream signaling pathways evaluated in the protocols above.
Pathway of Bullfrog Angiotensin I conversion and downstream cardiovascular signaling.
References
- Bumpus, F. M., Coviello, A., Soria, M. O., & Proto, M. (1993). "Effects of angiotensin I of the American bullfrog Rana catesbeiana on amphibian tissues." Comparative Biochemistry and Physiology Part A: Physiology.
- Khosla, M. C., et al. (1983).
- Yamaguchi, T., et al. (1986). "Angiotensin I converting enzyme activity in the kidney of bullfrog (Rana catesbeiana)." Journal of Pharmacobio-Dynamics.
- Sigma-Aldrich. "[Val5,Asn9]-Angiotensin I bullfrog Product Specification.
Sources
Application Note: Vascular Smooth Muscle Bioassays for Angiotensin II Activity
Mechanistic Framework: Angiotensin II Signaling in Vascular Smooth Muscle
Angiotensin II (Ang II) is the primary effector peptide of the renin-angiotensin system, acting as a potent regulator of vasomotor tone and vascular remodeling. In drug development, evaluating the efficacy of Angiotensin Receptor Blockers (ARBs), ACE inhibitors, or novel analogs requires robust bioassays that accurately reflect the physiological behavior of vascular smooth muscle cells (VSMCs).
Virtually all hemodynamic and contractile effects of Ang II in VSMCs are mediated by the Angiotensin II Type 1 Receptor (AT1R), a G-protein-coupled receptor[1]. The causality of VSMC contraction is rooted in a multiphasic signaling cascade: Ang II binding to AT1R activates the Gq/11 protein, which stimulates Phospholipase C (PLC)[1]. PLC cleaves membrane phospholipids to generate Inositol 1,4,5-trisphosphate (IP3), triggering rapid intracellular calcium ( Ca2+ ) mobilization from the sarcoplasmic reticulum[1]. This calcium binds to calmodulin, activating Myosin Light Chain Kinase (MLCK), which phosphorylates the myosin light chain to induce actin-myosin crossbridge cycling and cellular contraction[2]. Parallel signaling through phosphatidylinositol 3-kinase (PI3K) and L-type calcium channels further sustains this contractile response[3].
Figure 1: AT1R-mediated signal transduction pathway driving VSMC contraction.
Ex Vivo Bioassay: Isolated Aortic Ring Isometric Tension Recording
The isolated aortic ring assay is the gold standard for measuring macroscopic vascular reactivity. By preserving the native tissue architecture, this assay provides highly translatable pharmacological data.
Experimental Logic and Self-Validating Controls
To ensure data integrity, this protocol incorporates two critical self-validating steps:
-
Receptor-Independent Viability Check: A high-potassium (KCl) challenge depolarizes the VSMC membrane, opening voltage-gated calcium channels to force contraction independently of GPCRs. If the tissue fails to contract to KCl, it is biologically inviable and must be discarded.
-
Endothelial Integrity Check: The endothelium releases nitric oxide (NO), which counteracts Ang II-induced contraction[4]. To isolate the direct VSMC response, researchers often mechanically denude the endothelium. Acetylcholine (ACh) is used to validate this: in intact vessels, ACh stimulates endothelial NO release causing relaxation; in successfully denuded vessels, ACh fails to induce relaxation[4].
Step-by-Step Protocol
-
Tissue Harvesting: Euthanize the rodent model (e.g., Wistar rat) and rapidly excise the thoracic aorta. Place immediately in ice-cold, oxygenated Krebs-Henseleit solution to halt metabolic degradation.
-
Preparation: Carefully remove adhering perivascular fat and connective tissue under a dissecting microscope. Cut the aorta into 3–4 mm transverse rings. Optional: Gently rub the intimal surface with a fine wire to denude the endothelium.
-
Mounting & Equilibration: Suspend the rings between two stainless steel wire hooks in a 10 mL organ bath containing Krebs-Henseleit buffer maintained at 37°C and continuously aerated with 95% O2 / 5% CO2 . Connect the upper hook to an isometric force transducer. Apply a resting tension of 1.5 to 2.0 g and equilibrate for 60–90 minutes, washing with fresh buffer every 15 minutes.
-
Viability Validation: Add KCl to a final concentration of 80 mM. Record the maximal contractile plateau, then wash the bath 3 times over 30 minutes until tension returns to baseline.
-
Endothelial Validation: Pre-contract the ring with Phenylephrine ( 10−6 M). Once tension plateaus, add Acetylcholine ( 10−5 M). A relaxation of <10% confirms successful endothelial denudation. Wash thoroughly.
-
Angiotensin II Dosing: Construct a cumulative concentration-response curve by adding Ang II in half-log increments (from 10−10 M to 10−6 M). Record the isometric tension (in grams) at each plateau before adding the next dose.
Figure 2: Workflow for Ex Vivo Isolated Aortic Ring Assay with built-in validation steps.
In Vitro Bioassay: 3D Collagen Gel Contraction Assay
Standard 2D cell cultures cause VSMCs to rapidly lose their contractile phenotype. The 3D collagen gel contraction assay embeds VSMCs in a biomimetic matrix, allowing the cells to exert measurable mechanical force on the collagen fibers, mimicking tissue-level hemodynamics[2][5].
Experimental Logic and Self-Validating Controls
Because VSMCs can contract in response to various environmental stressors, ensuring the specificity of the Ang II response is paramount. The self-validating control in this assay is the parallel use of an AT1R-specific antagonist, such as Losartan. If Ang II-induced gel contraction is fully abrogated by Losartan, the researcher can definitively attribute the mechanical force to the AT1R signaling axis[6][7].
Step-by-Step Protocol
-
Matrix Preparation: Prepare a neutralized Type I rat tail collagen solution on ice. Mix the acidic collagen stock with 10X PBS and neutralize with 1M NaOH until the pH reaches 7.4 (indicated by a phenol red shift to pale pink).
-
Cell Embedding: Harvest primary VSMCs (e.g., Rat Aortic Smooth Muscle Cells, RASMCs) and resuspend them in serum-free DMEM. Mix the cell suspension with the neutralized collagen to achieve a final concentration of 5×105 cells/mL and 2-3 mg/mL collagen[3].
-
Polymerization: Dispense 500 µL of the cell-collagen mixture into each well of a 24-well plate. Incubate at 37°C for 1 hour to allow the collagen matrix to fully polymerize into a solid 3D gel.
-
Synchronization: Add 1 mL of serum-free DMEM to each well and incubate for 24 hours. Serum starvation synchronizes the cell cycle and reduces basal MLCK activity, lowering background tone[5].
-
Gel Release and Stimulation: Using a sterile fine-tipped spatula, gently trace the edge of the gel to detach it from the well walls, allowing it to float freely. Immediately treat the wells with:
-
Quantification: Capture high-resolution images of the multi-well plate at 0, 12, 24, and 48 hours post-stimulation. Use image analysis software (e.g., ImageJ) to measure the surface area of the gels. Contraction is expressed as the percentage reduction in gel area relative to the initial area.
Quantitative Data Interpretation
When developing screening cascades for vascular therapeutics, comparing the pharmacodynamic readouts across different assay modalities is essential. The table below summarizes the expected metrics and utility of Ang II bioassays.
| Assay Modality | Primary Readout Metric | Typical Ang II EC50 Range | Throughput | Physiological Relevance |
| Isolated Aortic Ring | Isometric Tension (grams) | 1 nM – 10 nM | Low | High (Intact tissue architecture and receptor density) |
| 3D Collagen Gel | Gel Area Reduction (%) | 10 nM – 100 nM | Medium | Moderate (Recapitulates 3D mechanical resistance) |
| Intracellular Ca2+ Flux | Fluorescence Intensity (RFU) | 0.1 nM – 1 nM | High | Low (Measures upstream signaling, not physical force) |
Table 1: Comparative metrics for Angiotensin II vascular smooth muscle bioassays.
References
-
Angiotensin II Signaling in Vascular Smooth Muscle. American Heart Association (AHA) Journals. Available at: [Link]
-
Angiotensin II signal transduction through the AT1 receptor: novel insights into mechanisms and pathophysiology. Portland Press. Available at: [Link]
-
Contractility of Placental Vascular Smooth Muscle Cells in Response to Stimuli Produced by the Placenta. PubMed Central (PMC) - NIH. Available at:[Link]
-
A novel collagen gel-based measurement technique for quantitation of cell contraction force. Royal Society Publishing. Available at:[Link]
-
RACK1 regulates angiotensin II-induced contractions of SHR preglomerular vascular smooth muscle cells. American Physiological Society Journal. Available at: [Link]
-
1,25(OH)2D3 Induces Placental Vascular Smooth Muscle Cell Relaxation by Phosphorylation of Myosin Phosphatase Target Subunit 1Ser507. Oxford Academic. Available at: [Link]
-
Angiotensin II-induced aortic ring constriction is mediated by phosphatidylinositol 3-kinase/L-type calcium channel signaling pathway. PubMed Central (PMC) - NIH. Available at: [Link]
-
Rabbit aortic rings: Topics by Science.gov. Science.gov. Available at: [Link]
Sources
- 1. ahajournals.org [ahajournals.org]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Angiotensin II-induced aortic ring constriction is mediated by phosphatidylinositol 3-kinase/L-type calcium channel signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rabbit aortic rings: Topics by Science.gov [science.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Contractility of Placental Vascular Smooth Muscle Cells in Response to Stimuli Produced by the Placenta: Roles of ACE vs. Non-ACE and AT1 vs. AT2 in Placental Vessel Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Use of angiotensin analogs to differentiate ACE activity
Application Note: Differentiating ACE and ACE2 Activity in Biological Samples Using FRET-Based Angiotensin Analogs
Introduction & Mechanistic Rationale
The Renin-Angiotensin System (RAS) is a master regulator of cardiovascular and renal homeostasis. The physiological balance of this system is dictated by two homologous metalloproteases: Angiotensin-Converting Enzyme (ACE) and Angiotensin-Converting Enzyme 2 (ACE2). While ACE primarily cleaves Angiotensin I to form the vasoconstrictive Angiotensin II, ACE2 counter-regulates this axis by cleaving Angiotensin II into the vasodilatory and tissue-protective Angiotensin-(1-7)[1]. Accurately differentiating the enzymatic activity of these two targets in complex biological matrices (e.g., plasma, cell lysates, or tissue homogenates) is critical for cardiovascular research, virology (as ACE2 is the SARS-CoV-2 receptor), and drug development.
Causality in Substrate Selection: Traditional radiometric or HPLC-based assays are low-throughput and require specialized equipment[2]. Fluorescence Resonance Energy Transfer (FRET) peptides offer a highly sensitive, continuous, and high-throughput alternative. These fluorogenic angiotensin analogs contain a fluorophore (e.g., Mca or Abz) and a quencher (e.g., Dnp). When the peptide is intact, resonance energy transfer quenches the fluorescence. Upon specific enzymatic cleavage, the fluorophore is liberated, yielding a quantifiable signal proportional to the enzyme's kinetic activity[3].
-
Substrate for ACE: Abz-FRK(Dnp)P-OH is a highly efficient analog for somatic ACE, which selectively cleaves the Arg-Lys(Dnp) bond[4].
-
Substrate for ACE2: Mca-APK(Dnp) or Mca-YVADAPK(Dnp) are utilized for ACE2, which cleaves the Pro-Lys bond[5].
Causality in Inhibitor Selection (The Self-Validating System): FRET substrates are rarely 100% specific in crude samples. For instance, Mca-YVADAPK(Dnp) can also be hydrolyzed by ACE and caspase-1[5]. Therefore, true specificity is achieved only by calculating the difference in fluorescence in the presence and absence of highly specific inhibitors. This creates a self-validating experimental matrix.
-
Captopril or Lisinopril completely abolishes ACE activity, allowing researchers to subtract ACE-mediated background[4].
-
MLN-4760 or DX600 selectively inhibits ACE2[5].
Enzymatic Cleavage Logic Diagram
The following diagram illustrates the parallel pathways used to isolate ACE and ACE2 activities using specific FRET substrates and their respective competitive inhibitors.
Logic of FRET-based differentiation of ACE and ACE2 using specific substrates and inhibitors.
Materials and Reagents
-
Buffers:
-
ACE Assay Buffer: 100 mM Tris-HCl, 50 mM NaCl, 10 µM ZnCl₂, pH 7.0.
-
ACE2 Assay Buffer: 75 mM Tris-HCl, 1 M NaCl, 10 µM ZnCl₂, pH 6.5. (Note: Adjusting the pH to 6.5 is critical to ensure robust inhibition by DX600/MLN-4760 and to maximize ACE2 catalytic turnover[5]).
-
-
Substrates (Protect from light):
-
Inhibitors:
-
Captopril (10 mM stock in H₂O).
-
MLN-4760 or DX600 (1 mM stock in DMSO).
-
-
Equipment: Multi-well fluorescence microplate reader, black 96-well flat-bottom plates.
Experimental Protocol: Step-by-Step Methodology
Part A: Sample Preparation
-
Homogenization: Homogenize tissue (e.g., kidney cortex, aorta) in 10 volumes of the appropriate assay buffer containing 0.5% Triton X-100. Rationale: Triton X-100 is required to solubilize membrane-bound ACE and ACE2 from the cell surface.
-
Clarification: Centrifuge the homogenate at 20,000 × g for 15 minutes at 4°C. Collect the supernatant.
-
Quantification: Quantify total protein using a BCA assay. Dilute samples to a standardized working concentration (typically 1–5 µg/µL) to ensure reactions remain within the linear dynamic range.
Part B: Assay Setup (Self-Validating Matrix) To isolate specific activity, each sample must be run under three conditions per enzyme target to subtract non-specific proteolytic cleavage. 4. Plate Preparation: Prepare the black 96-well plate on ice. For each sample, assign three wells:
- Well A (Total Activity): 20 µL Sample + 10 µL Buffer.
- Well B (Specific Inhibition): 20 µL Sample + 10 µL Specific Inhibitor (10 µM Captopril for ACE; 1 µM MLN-4760 for ACE2).
- Well C (Background/Blank): 20 µL Buffer + 10 µL Buffer.
- Pre-incubation: Incubate the plate at 37°C for 15 minutes. Rationale: This allows the competitive inhibitors to fully occupy the metalloprotease active sites before the substrate is introduced[2].
- Reaction Initiation: Initiate the reaction by adding 20 µL of the respective FRET substrate (final concentration: 10–20 µM) to all wells. The final reaction volume should be 50 µL.
- Immediately transfer the plate to the fluorescence reader.
Part C: Kinetic Measurement 8. Data Acquisition: Record fluorescence continuously in kinetic mode for 60 minutes at 37°C.
- ACE (Abz): Excitation 320 nm / Emission 420 nm.
- ACE2 (Mca): Excitation 320 nm / Emission 405 nm.
- Calculation: Calculate the initial velocity ( V0 ) from the linear portion of the fluorescence-vs-time curve (Relative Fluorescence Units/min, RFU/min).
Data Presentation & Interpretation
Specific enzyme activity is calculated by subtracting the inhibitor-resistant background activity from the total activity. This ensures that cleavage by off-target proteases (e.g., neprilysin or caspases) is excluded from the final quantification.
Table 1: Expected Matrix Outcomes and Activity Calculation
| Target Enzyme | Substrate Used | Well Condition | Expected Fluorescence Signal | Interpretation |
| ACE | Abz-FRK(Dnp)P-OH | Total Activity (Well A) | High (Rapid increase) | Total cleavage by ACE + non-specific proteases. |
| ACE | Abz-FRK(Dnp)P-OH | + Captopril (Well B) | Low (Minimal increase) | Background cleavage by non-specific proteases. |
| ACE2 | Mca-APK(Dnp) | Total Activity (Well A) | High (Rapid increase) | Total cleavage by ACE2 + non-specific proteases. |
| ACE2 | Mca-APK(Dnp) | + MLN-4760 (Well B) | Low (Minimal increase) | Background cleavage by non-specific proteases. |
| Both | Either | Blank (Well C) | None (Baseline) | Auto-hydrolysis of the substrate (should be negligible). |
Formula for Specific Activity:
References
- Targeting the Degradation of Angiotensin II With Recombinant Angiotensin-Converting Enzyme 2 | Hypertension - American Heart Association Journals.
- Enzyme Activity Assays using Fluorogenic Peptide Substrates - R&D Systems.
- Species-specific inhibitor sensitivity of angiotensin-converting enzyme 2 (ACE2) and its implication for ACE2 activity assays - PMC.
- The use of Fluorescence Resonance Energy Transfer (FRET) peptides for measurement of clinically important proteolytic enzymes - SciELO.
- Use of a fluorescent substrate to measure ACE2 activity in the mouse abdominal aorta - PMC.
Sources
- 1. ahajournals.org [ahajournals.org]
- 2. Use of a fluorescent substrate to measure ACE2 activity in the mouse abdominal aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzyme Activity Assays using Fluorogenic Peptide Substrates: R&D Systems [rndsystems.com]
- 4. scielo.br [scielo.br]
- 5. Species-specific inhibitor sensitivity of angiotensin-converting enzyme 2 (ACE2) and its implication for ACE2 activity assays - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing enzymatic degradation of angiotensin peptides during collection
A Guide to Preventing Enzymatic Degradation During Sample Collection
Welcome to the technical support center. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and best practices to ensure the integrity of angiotensin peptides during the critical pre-analytical phase. Accurate measurement of these labile peptides is paramount for research, and preventing their rapid degradation ex vivo is the first and most crucial step.
Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding angiotensin peptide stability. We delve into the "why" behind each recommendation to empower you to make informed decisions in your experimental design.
Q1: My angiotensin II (Ang II) levels are consistently low or highly variable. What is the most likely cause?
This is the most frequent issue researchers encounter, and the root cause is almost always pre-analytical. Angiotensin peptides, especially Ang II, have a circulating half-life of less than a minute, and they are rapidly metabolized ex vivo by a host of highly active proteases in whole blood and plasma[1]. Without immediate and effective inhibition of these enzymes upon collection, your target peptides will be degraded before you even begin your analysis. Variability arises from inconsistent sample handling, where the time from collection to processing and the effectiveness of protease inhibition differ between samples.
Q2: What are the primary enzymes responsible for degrading angiotensin peptides in blood samples?
Several key enzymes are responsible for the rapid turnover of angiotensin peptides. Understanding their function is critical to designing an effective inhibitory strategy.
-
Angiotensin-Converting Enzyme (ACE): This is a major player. ACE is a zinc-dependent metalloprotease that cleaves Angiotensin I to form the potent vasoconstrictor Angiotensin II[2][3][4]. It also degrades other peptides, such as Ang-(1-7) into Ang-(1-5)[5].
-
Aminopeptidase A (APA): This enzyme is another zinc metallopeptidase that specifically cleaves the N-terminal aspartate residue from Ang II to form Ang III[6][7][8][9]. It can also act on Ang I and other angiotensin fragments[10][11].
-
Neprilysin (NEP): Also known as neutral endopeptidase, NEP is a zinc-dependent metalloprotease that degrades several peptide hormones[12]. It cleaves peptides at the amino side of hydrophobic residues and is involved in the breakdown of Ang I and Ang II[13][14].
-
Other Peptidases: A variety of other carboxypeptidases and endopeptidases present in plasma can also contribute to the degradation cascade[5][15].
Q3: What is the best type of blood collection tube to use for angiotensin analysis?
The choice of anticoagulant is a critical first line of defense.
Always use tubes containing EDTA. EDTA is a chelating agent that binds divalent cations, most importantly Zinc (Zn²⁺). Since ACE, APA, and Neprilysin are all zinc-dependent metalloproteases, EDTA immediately reduces their activity[16][17]. This is a foundational step in preserving your peptides.
Avoid heparin tubes. Heparin does not inhibit these key proteases and is therefore unsuitable for angiotensin peptide collection.
Serum tubes are not recommended. The process of allowing blood to clot at room temperature provides an extended period for proteases to degrade peptides before the serum is separated[18]. Plasma is the required sample type.
| Anticoagulant | Mechanism of Action | Suitability for Angiotensin Analysis |
| EDTA | Chelates divalent cations (e.g., Ca²⁺, Zn²⁺) | Highly Recommended . Inhibits metalloproteases. |
| Heparin | Inhibits thrombin formation | Not Recommended . Does not inhibit key proteases. |
| Citrate | Chelates calcium | Acceptable but not optimal . EDTA is superior due to its broader ion chelation, including zinc. |
| None (Serum) | Blood is allowed to clot | Not Recommended . Promotes peptide degradation during clotting. |
Q4: A simple EDTA tube isn't enough. What specific protease inhibitors do I need to add?
While EDTA provides a crucial first step, it is not sufficient to completely halt degradation. A specialized cocktail of inhibitors targeting multiple enzyme classes is essential. You should prepare a collection tube with this cocktail before drawing the blood.
Here is a widely accepted and effective inhibitor cocktail:
| Inhibitor | Target Enzyme(s) | Rationale |
| EDTA | Metalloproteases (ACE, NEP, APA) | Chelates the essential Zn²⁺ cofactor. (Already in the tube). |
| Lisinopril/Captopril | Angiotensin-Converting Enzyme (ACE) | Potent and specific competitive inhibitors of ACE, preventing Ang I conversion to Ang II[19][20]. |
| Bestatin | Aminopeptidases (including APA) | Inhibits aminopeptidases that cleave the N-terminus of peptides like Ang II[5][21]. |
| Aprotinin | Serine Proteases | A broad-spectrum serine protease inhibitor that prevents degradation by enzymes like plasma kallikrein[16]. |
Note on Leupeptin: While some protocols include leupeptin, a serine and cysteine protease inhibitor, at least one study has shown it can directly inhibit ACE activity in T-lymphocytes, which may or may not be relevant to plasma but is worth noting[21]. The core cocktail above is generally sufficient for plasma samples.
Troubleshooting Guide
Problem: My Angiotensin I levels are high, but my Angiotensin II levels are non-existent.
This is a classic sign of unchecked ACE activity ex vivo. During sample processing, the ACE in the plasma is actively converting the native Ang I into Ang II, and then other enzymes are degrading the Ang II. This emphasizes the absolute necessity of having a potent ACE inhibitor (like lisinopril or captopril) in the collection tube at the moment of blood draw.
Problem: I'm using a complete inhibitor cocktail, but my results are still variable.
This often points to procedural inconsistencies. Ask yourself these questions:
-
Is the blood being chilled immediately? Temperature is a critical variable. Enzymatic activity is significantly reduced at low temperatures[22]. Blood should be drawn into pre-chilled tubes and immediately placed on ice.
-
How long does it take to centrifuge the sample? The time from collection to plasma separation should be minimized and standardized. Aim to centrifuge within 30 minutes of collection[17][22].
-
Is the centrifugation performed at a low temperature? Centrifugation should be done in a refrigerated centrifuge (4°C) to keep enzymatic activity suppressed[16].
-
Are you aliquoting the plasma? To avoid freeze-thaw cycles, which can degrade peptides, the plasma should be immediately aliquoted into smaller, single-use volumes after centrifugation and then flash-frozen[18].
Problem: Can I use a commercial, all-purpose protease inhibitor cocktail?
It is generally not recommended . Most commercial cocktails are designed for cell lysis and protein purification and may not contain the specific inhibitors (or sufficient concentrations thereof) needed to block the highly active peptidases in blood that target angiotensins. For example, they often lack specific and potent ACE inhibitors. Assembling a dedicated cocktail is the most reliable approach.
Visualizing the Challenge and Solution
The Renin-Angiotensin System: Points of Enzymatic Attack
The diagram below illustrates the cascade and highlights where the key degrading enzymes act. Effective prevention requires blocking these pathways simultaneously.
Caption: The Renin-Angiotensin cascade and points of enzymatic degradation.
Workflow: Optimal Blood Collection and Processing
Following a standardized workflow is essential for minimizing variability and ensuring accurate results.
Caption: Standardized workflow for angiotensin peptide sample collection.
Protocols
Protocol 1: Preparation of Inhibitor Cocktail and Collection Tubes
This protocol provides a recipe for a 100X concentrated inhibitor cocktail, sufficient for preparing multiple collection tubes.
Materials:
-
Lisinopril
-
Bestatin hydrochloride
-
Aprotinin solution
-
Ultrapure water
-
Pre-chilled 7mL K₂-EDTA blood collection tubes
Procedure:
-
Prepare 100X Inhibitor Stock Solution:
-
Dissolve 24 mg Lisinopril in 10 mL ultrapure water (Final concentration in blood: ~10 µM).
-
Dissolve 24 mg Bestatin in 10 mL ultrapure water (Final concentration in blood: ~20 µM).
-
Add Aprotinin to a final concentration of 0.6 TIU/mL[16].
-
Note: The exact concentrations can be optimized, but these serve as a robust starting point.
-
-
Prepare Collection Tube:
-
Keep K₂-EDTA tubes on ice until use.
-
Just before blood collection, add 50-70 µL of the 100X inhibitor stock solution per mL of blood to be drawn (e.g., for a 7 mL tube, add ~400 µL)[23].
-
The tube is now ready for blood draw.
-
Protocol 2: Blood Collection and Plasma Processing
Procedure:
-
Blood Draw: Using standard phlebotomy techniques, draw blood directly into the prepared, pre-chilled EDTA tube containing the inhibitor cocktail. Fill the tube to its specified volume to ensure the correct anticoagulant-to-blood ratio[24].
-
Immediate Mixing and Chilling: As soon as the tube is filled, gently invert it 8-10 times to ensure thorough mixing of the blood with the anticoagulant and inhibitors. Immediately place the tube vertically in an ice-water bath[25].
-
Centrifugation: Within 30 minutes of collection, centrifuge the tube in a refrigerated centrifuge at 1,600-2,000 x g for 15 minutes at 4°C[16][22].
-
Plasma Aliquoting: Carefully aspirate the plasma supernatant, being cautious not to disturb the buffy coat. Transfer the plasma to pre-chilled, clearly labeled polypropylene microcentrifuge tubes. Aliquot into volumes appropriate for single-use to avoid freeze-thaw cycles[18].
-
Storage: Immediately flash-freeze the plasma aliquots, for example, on dry ice or in a -80°C freezer. For long-term storage, -80°C is required to ensure peptide stability[1].
References
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Wikipedia. (n.d.). ACE inhibitor. Retrieved from [Link]
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Al-Azzawi, A., et al. (2025, October 10). Aminopeptidase A Effect on Angiotensin Peptides and Their Blood Pressure Action. Retrieved from [Link]
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Côté, G., et al. (2005, November 1). Novel mechanism of action of ACE and its inhibitors. American Journal of Physiology-Heart and Circulatory Physiology. Retrieved from [Link]
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Wikipedia. (n.d.). Neprilysin. Retrieved from [Link]
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Vinmec International Hospital. (2025, January 25). ACE inhibitors (Angiotensin-Converting Enzyme inhibitors): Mechanism of action and side effects. Retrieved from [Link]
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Cleveland Clinic. (2025, November 7). ACE Inhibitors: Uses and Side Effects. Retrieved from [Link]
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Al-Azzawi, A., et al. (2025, July 21). Aminopeptidase A Effect on Angiotensin Peptides and Their Blood Pressure Action. National Center for Biotechnology Information. Retrieved from [Link]
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MDPI. (2025, July 21). Aminopeptidase A Effect on Angiotensin Peptides and Their Blood Pressure Action. Retrieved from [Link]
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Turner, A. J., & Nalivaeva, N. N. (2008, April 15). Neprilysin and Amyloid Beta Peptide Degradation. PubMed. Retrieved from [Link]
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Zhang, M., et al. (2021, July 1). Stable Plasma Sample Storage in Acetonitrile for Angiotensin and Aldosterone Analysis. Laboratory Medicine. Retrieved from [Link]
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Ji, X., et al. (2021, September 10). Aβ31–35 Decreases Neprilysin-Mediated Alzheimer's Amyloid-β Peptide Degradation. ACS Chemical Neuroscience. Retrieved from [Link]
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Mayo Clinic. (n.d.). Angiotensin-converting enzyme (ACE) inhibitors. Retrieved from [Link]
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Ahmad, S., et al. (2016). Novel role of aminopeptidase-A in angiotensin-(1–7) metabolism post myocardial infarction. American Journal of Physiology-Heart and Circulatory Physiology, 311(5), H1249-H1259. Retrieved from [Link]
-
Turner, A. J., & Nalivaeva, N. N. (2007, August 16). Neprilysin and Amyloid Beta Peptide Degradation. Ingenta Connect. Retrieved from [Link]
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Kumar, S., et al. (2024, September 24). Neprilysin-Mediated Amyloid Beta Clearance and Its Therapeutic Implications in Neurodegenerative Disorders. ACS Pharmacology & Translational Science. Retrieved from [Link]
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Lorthioir, A., et al. (2023, June 14). #5797 AMINOPEPTIDASE A REGULATES ACUTE ANGIOTENSIN DEPENDENT HYPERTENSION. Nephrology Dialysis Transplantation. Retrieved from [Link]
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Brossaud, J., & Corcuff, J. B. (2009, December 15). Pre-analytical and analytical considerations for the determination of plasma renin activity. PubMed. Retrieved from [Link]
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Brossaud, J., & Corcuff, J. B. (2009). Pre-analytical and analytical considerations for the determination of plasma renin activity. Retrieved from [Link]
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Clinical Chemistry. (n.d.). A Renin-ssance in Primary Aldosteronism Testing: Obstacles and Opportunities for Screening, Diagnosis, and Management. Retrieved from [Link]
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ResearchGate. (n.d.). Stable Plasma Sample Storage in Acetonitrile for Angiotensin and Aldosterone Analysis | Request PDF. Retrieved from [Link]
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Semantic Scholar. (n.d.). Pre-analytical and analytical considerations for the determination of plasma renin activity. Retrieved from [Link]
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ResearchGate. (n.d.). Pre-analytical and analytical considerations for the determination of plasma renin activity | Request PDF. Retrieved from [Link]
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Kumar, R., et al. (2012). Estimation of angiotensin peptides in biological samples by LC/MS method. National Center for Biotechnology Information. Retrieved from [Link]
-
Tuck, M. K., et al. (2009). Standard Operating Procedures for Serum and Plasma Collection: Early Detection Research Network Consensus Statement Standard Operating Procedure Integration Working Group. National Center for Biotechnology Information. Retrieved from [Link]
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Alvarez, R. A., & Fink, G. D. (2014). Measurement of Angiotensin Peptides: HPLC-RIA. National Center for Biotechnology Information. Retrieved from [Link]
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PXBioVisioN. (n.d.). Blood Plasma Sample Collection and Handling for Proteomics Analysis. Retrieved from [Link]
-
Regoli, D., Riniker, B., & Brunner, H. (1963, July). The enzymatic degradation of various angiotensin II derivatives by serum, plasma or kidney homogenate. PubMed. Retrieved from [Link]
-
Rochat, B., et al. (2020, September 8). Robust and sensitive peptidomics workflow for plasma based on specific extraction, lipid removal, capillary LC setup and multino. Newomics. Retrieved from [Link]
-
Danser, A. H. J., et al. (2007, January 1). Mass-Spectrometric Identification of a Novel Angiotensin Peptide in Human Plasma. Arteriosclerosis, Thrombosis, and Vascular Biology. Retrieved from [Link]
-
De Spiegeleer, A., et al. (2020, June 22). Influence of Blood Collection Methods and Long-Term Plasma Storage on Quorum-Sensing Peptide Stability. ACS Omega. Retrieved from [Link]
-
Villas-Boas, S. G., et al. (2020, June 3). Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics. National Center for Biotechnology Information. Retrieved from [Link]
-
Arakawa, K., & Nagasawa, M. (1969, May). Enzymatic degradation and electrophoresis of human angiotensin I. PubMed. Retrieved from [Link]
-
Grygowska, K., et al. (2022, April 30). Poor Performance of Angiotensin II Enzyme-Linked Immuno-Sorbent Assays in Mostly Hypertensive Cohort Routinely Screened for Primary Aldosteronism. MDPI. Retrieved from [Link]
-
Dragomir, A. C., et al. (2000, May 15). Effect of Protease Inhibitors on Angiotensin-Converting Enzyme Activity in Human T-lymphocytes. PubMed. Retrieved from [Link]
-
Keevil, B. G., et al. (2021, September 15). An LC-MS/MS assay for analysis of equilibrium angiotensin II in human serum. PubMed. Retrieved from [Link]
-
Nussberger, J., et al. (1987). Measurement and characterization of angiotensin peptides in plasma. ResearchGate. Retrieved from [Link]
-
Gonzalez-Villalobos, R. A., et al. (2013). Enzymatic processing of angiotensin peptides by human glomerular endothelial cells. National Center for Biotechnology Information. Retrieved from [Link]
-
Al-Azzawi, A., et al. (2025, July 21). Aminopeptidase A Effect on Angiotensin Peptides and Their Blood Pressure Action. MDPI. Retrieved from [Link]
-
Funke, S., et al. (2013, May 28). Proteolytic Processing of Angiotensin-I in Human Blood Plasma. National Center for Biotechnology Information. Retrieved from [Link]
-
Chen, Y., et al. (2021). Novel Angiotensin-I Converting Enzyme Inhibitory Peptides Isolated From Rice Wine Lees: Purification, Characterization, and Structure-Activity Relationship. Frontiers in Nutrition. Retrieved from [Link]
-
Asoodeh, A., & Chamani, J. (2019). Angiotensin-I-Converting Enzyme (ACE)-Inhibitory Peptides from Plants. National Center for Biotechnology Information. Retrieved from [Link]
-
Wang, Y., et al. (2025, October 21). Discovery of novel angiotensin-converting enzyme inhibitory peptides by in silico and in vitro studies. RSC Publishing. Retrieved from [Link]
-
Ghassem, M., et al. (2017). Angiotensin Converting Enzyme (ACE)-Peptide Interactions: Inhibition Kinetics, In Silico Molecular Docking and Stability Study of Three Novel Peptides Generated from Palm Kernel Cake Proteins. National Center for Biotechnology Information. Retrieved from [Link]
Sources
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- 6. Aminopeptidase A Effect on Angiotensin Peptides and Their Blood Pressure Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aminopeptidase A Effect on Angiotensin Peptides and Their Blood Pressure Action - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
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- 15. Enzymatic degradation and electrophoresis of human angiotensin I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. phoenixpeptide.com [phoenixpeptide.com]
- 17. ahajournals.org [ahajournals.org]
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- 19. mayoclinic.org [mayoclinic.org]
- 20. Discovery of novel angiotensin-converting enzyme inhibitory peptides by in silico and in vitro studies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06104K [pubs.rsc.org]
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- 25. newomics.com [newomics.com]
Addressing low yield issues in solid-phase angiotensin synthesis
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of Angiotensin II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe) and its analogs. While it is a relatively short octapeptide, its sequence contains a "perfect storm" of SPPS challenges: an aspartimide-prone Asp-Arg N-terminus, a sterically hindered hydrophobic core (Val-Tyr-Ile), and a bulky Pbf-protected Arginine.
This guide provides a self-validating troubleshooting framework to diagnose and resolve low yield and purity issues, grounded in mechanistic causality and field-proven protocols.
Diagnostic Workflow
Diagnostic workflow for identifying and resolving low yield in solid-phase angiotensin synthesis.
Frequently Asked Questions & Troubleshooting Protocols
Q1: My LC-MS shows a major byproduct with a mass of [M - 18] Da. What is causing this, and how do I prevent it?
Root Cause Analysis: A mass shift of -18 Da in an Asp-containing peptide is the hallmark of base-catalyzed aspartimide formation[1]. During the iterative Fmoc deprotection steps (typically using 20% piperidine in DMF), the backbone amide nitrogen of the adjacent Arginine attacks the side-chain carbonyl of the Aspartic acid[1]. This cyclization ejects water (-18 Da) to form a five-membered succinimide ring. Subsequent ring-opening by water or piperidine yields a mixture of α-aspartyl, β-aspartyl (isoaspartyl), and piperidide byproducts. Because these byproducts often have identical masses and similar chromatographic profiles to the target peptide, they drastically reduce your functional yield and complicate purification[1].
Self-Validating Solution: To suppress this, you must either reduce the basicity of the deprotection microenvironment or sterically block the cyclization.
Table 1: Strategies to Suppress Aspartimide Formation in Angiotensin Synthesis
| Strategy | Mechanism of Action | Efficacy | Recommendation |
| 0.1 M Oxyma Pure or HOBt in 20% Piperidine | Mildly acidic additives buffer the local pH, preventing backbone amide deprotonation without halting Fmoc removal[2]. | Moderate to High | First-line defense. Easy to implement and highly cost-effective. |
| Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH | Bulky beta-carboxyl ester protecting groups sterically hinder the intramolecular nucleophilic attack. | Very High | Use if acidic additives fail. Reduces aspartimide formation to <0.1% per cycle. |
| DBU/Piperidine mixtures | Faster deprotection kinetics, but DBU is a stronger base and can exacerbate aspartimide if not heavily buffered[3]. | Low | Avoid for Asp-Arg sequences unless highly optimized. |
Protocol: Modified Fmoc Deprotection
-
Prepare a fresh solution of 20% Piperidine and 0.1 M Oxyma Pure (or HOBt) in DMF.
-
Swell the peptidyl-resin in DMF for 15 minutes.
-
Drain DMF and add the modified deprotection cocktail (e.g., 5 mL per 0.1 mmol scale).
-
Agitate for 5 minutes, drain, and repeat for a second 10-minute treatment.
-
Wash extensively with DMF (6 × 1 min) to ensure complete removal of piperidine before the next coupling. Validation Check: Cleave a micro-aliquot of resin and analyze via LC-MS. The [M-18] peak should be reduced to baseline levels.
Q2: I am seeing a significant impurity at [M + 252] Da. Is this a protecting group issue?
Root Cause Analysis: Yes. A +252 Da mass shift indicates incomplete removal of the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group from the Arginine residue[4]. While Pbf is significantly more acid-labile than older groups like Mtr[5], the steric bulk of the Angiotensin sequence can trap the cleavage cocktail, leading to inefficient acidolysis. Extending a single cleavage reaction beyond 90 minutes often fails to improve yield and instead promotes side reactions, such as the alkylation of sensitive residues by trapped sulfonyl electrophiles[4].
Self-Validating Solution: Instead of a single prolonged cleavage, implement a "two-pass" cleavage protocol. This replenishes the trifluoroacetic acid (TFA) and scavengers, driving the equilibrium toward complete deprotection without over-exposing the peptide to reactive intermediates[4].
Protocol: Two-Pass Arg(Pbf) Cleavage
-
Prepare fresh cleavage cocktail (e.g., TFA/TIS/H₂O/EDT 90:5:2.5:2.5)[6].
-
Pass 1: Add 10 mL cocktail per gram of resin. Agitate gently at room temperature (≤ 25 °C) for 60 minutes[4].
-
Filter the cleavage solution into a collection flask containing cold diethyl ether. Do not wash the resin yet.
-
Pass 2: Add another 10 mL of fresh cleavage cocktail to the resin. Agitate for an additional 30 minutes[4].
-
Filter and combine with the first filtrate. Wash the resin with 2 mL neat TFA and combine.
-
Precipitate the peptide by adding the combined TFA solution dropwise into 10 volumes of cold diethyl ether[5]. Centrifuge and wash the pellet twice with ether. Validation Check: The +252 Da peak should be completely absent in the crude HPLC trace, and the main peak should sharpen significantly.
Q3: My sequence is failing at the Val-Tyr-Ile region, resulting in deletion sequences. How do I force these couplings?
Root Cause Analysis: The Val-Tyr-Ile segment of Angiotensin is a classic "difficult sequence." Beta-branched amino acids (Val, Ile) impose severe steric hindrance, while the growing hydrophobic chain tends to undergo inter-chain hydrogen bonding, forming beta-sheets that aggregate and collapse the resin[7]. This physically blocks the N-terminal amine from reacting with the incoming activated amino acid, leading to truncated or deletion sequences ([M - Val] or [M - Ile])[8].
Self-Validating Solution: You must disrupt the secondary structure aggregation and increase the kinetics of the acylation reaction.
Protocol: Overcoming Steric Hindrance in the Hydrophobic Core
-
Solvent Disruption: If resin shrinkage is observed, switch the coupling solvent from 100% DMF to a 1:1 mixture of DMF and N-Methyl-2-pyrrolidone (NMP), or add 1% Triton X-100 to disrupt hydrophobic aggregation.
-
High-Efficiency Activation: Replace standard coupling reagents (e.g., DIC/HOBt) with highly reactive uronium salts like HATU or HCTU, paired with N,N-Diisopropylethylamine (DIPEA)[6].
-
Double Coupling with Heat:
-
Couple Fmoc-Val-OH (5 eq) with HATU (4.9 eq) and DIPEA (10 eq) for 45 minutes at room temperature.
-
Drain, and repeat the coupling using fresh reagents, but elevate the reaction vessel temperature to 50°C using a microwave peptide synthesizer or a heated water bath. Validation Check: Perform a Kaiser (ninhydrin) test after the double coupling. A colorless/yellow resin bead indicates complete acylation (free amine absent); blue beads indicate incomplete coupling, necessitating a third coupling or capping with acetic anhydride to prevent deletion sequence propagation.
-
References
-
Peptide Chemistry. "Arg Pbf Deprotection: Mechanism & Optimization in Fmoc-SPPS." Peptide Chemistry. [Link]
-
National Institutes of Health (NIH). "Advances in Fmoc solid‐phase peptide synthesis." PMC. [Link]
-
Frontiers. "Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides." Frontiers in Chemistry. [Link]
-
ACS Publications. "Handles for Fmoc Solid-Phase Synthesis of Protected Peptides." Chemical Reviews. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. peptidechemistry.org [peptidechemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Guide: Pressor Responses of Nonmammalian Angiotensins
Executive Summary
The Renin-Angiotensin System (RAS) is a highly conserved endocrine axis critical for cardiovascular and fluid homeostasis. However, the structural composition of Angiotensin I (Ang I) and its downstream physiological pressor responses diverge significantly across vertebrate classes[1]. For drug development professionals and comparative physiologists, analyzing these nonmammalian angiotensins provides critical insights into receptor-ligand interactions, the evolutionary biology of vasomotor control, and the design of novel antihypertensive therapeutics. This guide objectively compares the structural variations, pressor dynamics, and relative potencies of nonmammalian angiotensins, supported by self-validating experimental protocols.
Structural Variations of Nonmammalian Angiotensins
During evolutionary development, the decapeptide sequence of Ang I has undergone specific amino acid substitutions. While the core residues required for receptor binding and activation are largely conserved, variations at positions 1, 5, and 9 significantly influence enzymatic conversion rates and receptor affinity[1].
Table 1: Amino Acid Sequence Comparison of Vertebrate Angiotensin I
| Species / Vertebrate Class | Sequence | Key Substitutions (vs. Human) |
| Human (Mammal) | Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu | N/A (Standard) |
| Bullfrog (Amphibian) | Asp-Arg-Val-Tyr-Val-His-Pro-Phe-Asn-Leu | Val⁵, Asn⁹ |
| Japanese Goosefish (Teleost) | Asn-Arg-Val-Tyr-Val-His-Pro-Phe-His-Leu | Asn¹, Val⁵ |
| Chum Salmon (Teleost) | Asn-Arg-Val-Tyr-Val-His-Pro-Phe-Asn-Leu | Asn¹, Val⁵, Asn⁹ |
| Snake (Reptile) | Asn-Arg-Val-Tyr-Val-His-Pro-Phe-Tyr-Leu | Asn¹, Val⁵, Tyr⁹ |
| Domestic Fowl (Avian) | Asp-Arg-Val-Tyr-Val-His-Pro-Phe-Ser-Leu | Val⁵, Ser⁹ |
| Alligator/Caiman (Reptile) | Asp-Arg-Val-Tyr-Val-His-Pro-Phe-Ala-Leu | Val⁵, Ala⁹ |
Comparative Pressor Dynamics Across Vertebrate Classes
The physiological response to Ang II varies dramatically depending on the evolutionary adaptation of the species' cardiovascular system.
The Mammalian Model (Rat)
In mammals, Ang II acts directly on vascular smooth muscle via AT₁ receptors to induce potent vasoconstriction. When nonmammalian Ang I variants are introduced into a mammalian system, they exhibit cross-reactivity, though their relative pressor potency is reduced compared to native mammalian Ang II[1].
The Elasmobranch Model (Dogfish Shark)
In elasmobranchs, the pressor response to Ang II is indirect . Ang II does not directly constrict the vasculature; instead, it stimulates chromaffin tissue (the elasmobranch equivalent of the adrenal medulla) to release catecholamines (primarily adrenaline and noradrenaline)[2]. These catecholamines then bind to alpha-adrenergic receptors on the vasculature to induce a pressor response[1][2].
Caption: Angiotensin-mediated catecholamine release and pressor pathway in elasmobranchs.
The Avian Model (Domestic Fowl)
Birds present a unique evolutionary divergence. In the domestic fowl, Ang II produces a vasodepressor response in vivo and endothelium-dependent relaxation of aortic rings in vitro[3]. This paradoxical vasodilation is mediated directly through specific vascular angiotensin receptors, highlighting a distinct evolutionary adaptation in avian cardiovascular control[3].
The Reptilian Model (Caiman)
In crocodilians, intravenous administration of native Ang I and Ang II yields dose-dependent increases in mean arterial pressure[4]. Interestingly, replacing d-leu¹⁰ in the alligator Ang I molecule with l-leu¹⁰ almost entirely halts its conversion to Ang II, severely attenuating the pressor response[4].
Quantitative Data Comparison
To objectively evaluate the efficacy of nonmammalian angiotensins, researchers utilize standardized rat bioassays. The table below summarizes the relative pressor activity of various nonmammalian Ang I peptides compared to a standard baseline of [Ile⁵] Ang II.
Table 2: Relative Pressor Activity in Rat Bioassay [1]
| Peptide Source | Angiotensin Variant | Relative Pressor Activity (%)* |
| Standard Baseline | [Ile⁵] Angiotensin II | 100.0% |
| Bullfrog | [Asp¹, Val⁵, Asn⁹] Ang I | 87.8 ± 3.17% |
| Domestic Fowl | [Asp¹, Val⁵, Ser⁹] Ang I | 75.0 ± 3.24% |
| Human | [Asp¹, Ile⁵, His⁹] Ang I | 69.6 ± 1.94% |
| Chum Salmon | [Asn¹, Val⁵, Asn⁹] Ang I | 65.2 ± 1.56% |
| Snake | [Asn¹, Val⁵, Tyr⁹] Ang I | 60.3 ± 2.02% |
| Japanese Goosefish | [Asn¹, Val⁵, His⁹] Ang I | 51.5 ± 1.63% |
*Measured in anesthetized, ganglion-blocked, vagotomized rats (weight basis).
Self-Validating Experimental Protocols
To ensure scientific integrity, the methodologies used to derive the above data must be self-validating. As an application scientist, it is critical to not only measure the response but to mechanistically prove how the response is generated.
Standardized Rat Pressor Bioassay for Cross-Reactivity
Causality & Rationale: To accurately measure the direct vascular effect of a peptide, compensatory baroreceptor reflexes must be eliminated. This is achieved via vagotomy and ganglion blockade.
-
Subject Preparation: Anesthetize the rat, perform a tracheotomy, and cannulate the carotid artery (for blood pressure monitoring) and jugular vein (for peptide infusion).
-
Autonomic Isolation: Perform a bilateral vagotomy and administer a ganglion blocker (e.g., pentolinium tartrate) to isolate the vascular response from autonomic reflex compensation.
-
Baseline Calibration: Inject alternating doses (e.g., 0.9 ng to 3.6 ng) of standard [Ile⁵] Ang II to establish a reliable dose-response curve.
-
Test Infusion: Administer the nonmammalian Ang I variant and record the increase in mean arterial pressure (MAP). Calculate relative potency against the standard curve.
-
Mechanistic Validation (The Self-Validating Step): Administer Captopril (an ACE inhibitor). Re-challenge the subject with the nonmammalian Ang I variant. A completely blocked pressor response validates that the peptide is a true Ang I analog requiring enzymatic conversion to Ang II to exert its effect[1].
Caption: Self-validating in vivo rat pressor bioassay workflow for angiotensin analogs.
Conscious Elasmobranch Hemodynamic Monitoring
Causality & Rationale: Anesthesia severely depresses cardiovascular function in elasmobranchs. Therefore, hemodynamic monitoring must be performed on conscious, free-swimming subjects to obtain physiologically relevant data.
-
Catheterization: Under brief anesthesia, implant a catheter into the dorsal aorta of the dogfish shark (Squalus acanthias). Allow the subject to recover in a flow-through seawater tank for 24 hours.
-
Peptide Administration: Infuse the test Ang II analog (e.g., 3.6 µg/kg) and monitor the dorsal aortic pressure. Expect a 35% to 60% increase in blood pressure[1].
-
Mechanistic Validation (The Self-Validating Step): Administer Phentolamine, an alpha-adrenergic blocking agent. Re-challenge with the Ang II analog. The complete abolition of the pressor response proves that elasmobranch Ang II acts indirectly via catecholamine release, rather than direct vascular smooth muscle contraction[1].
Conclusion & Implications for Drug Development
The comparative study of nonmammalian angiotensins reveals that while the molecular structure of the RAS is ancient, its physiological execution is highly adaptable. For drug developers, the structural substitutions seen in bullfrog or salmon Ang I that retain high cross-reactivity in mammalian AT₁ receptors provide a blueprint for designing novel, degradation-resistant peptide therapeutics. Furthermore, understanding the distinct receptor pathways—such as the unique vasodepressor AT receptors in avian models—opens new avenues for targeted vasodilator development.
References
- Khosla, M. C., et al. "Synthesis of nonmammalian angiotensins and their comparative pressor properties in dogfish shark, domestic chicken, and rat." Hypertension (1983). Source: ahajournals.org.
- "Pressor Responses to Alligator Angiotensin I and Some Analogs in the Spectacled Caiman (Caiman Crocodilus)." PubMed, NIH (2006). Source: nih.gov.
- "Cardiovascular control via angiotensin II and circulating catecholamines in the spiny dogfish, Squalus acanthias." Comparative Physiology (1999). Source: comparativephys.ca.
- Nishimura, H., et al. "Angiotensin II vascular receptors in the domestic fowl." ResearchGate (1985). Source: researchgate.net.
Sources
Validating LC-MS/MS angiotensin results against immunoassay data
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development and evaluation of an immuno-MALDI (iMALDI) assay for angiotensin I and the diagnosis of secondary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estimation of angiotensin peptides in biological samples by LC/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estimation of angiotensin peptides in biological samples by LC–MS method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Recalibrating Interpretations of Aldosterone Assays Across the Physiologic Range: Immunoassay and Liquid Chromatography–Tandem Mass Spectrometry Measurements Under Multiple Controlled Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a novel nanoflow liquid chromatography-parallel reaction monitoring mass spectrometry-based method for quantification of angiotensin peptides in HUVEC cultures [PeerJ] [peerj.com]
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- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Potency Comparison Guide:[1-Aib]-Angiotensin II vs. [1-Asn,5-Val]-Angiotensin II
Executive Summary
In the landscape of rational peptide design, modifying the N-terminal domain of vasoactive peptides is a proven strategy for enhancing pharmacokinetic stability without sacrificing receptor affinity. This guide provides an objective, data-driven comparison between the reference standard [1-Asn,5-Val]-angiotensin II (commercially recognized as Ciba-Hypertensin) and its synthetically constrained analogue, [1-Aib]-angiotensin II . By analyzing structural biochemistry, receptor signaling, and in vivo/in vitro experimental data, we elucidate why the incorporation of a non-canonical amino acid yields superior systemic potency.
Structural Biochemistry & The Causality of Position 1 Substitution
The biological activity of Angiotensin II (Ang II) is heavily dependent on its interaction with the AT1 receptor, a G-protein coupled receptor (GPCR). However, the wild-type peptide and standard analogues like are highly susceptible to rapid N-terminal degradation by circulating aminopeptidases (e.g., Aminopeptidase A)[1].
To overcome this pharmacokinetic bottleneck, researchers developed [1-Aib]-angiotensin II , replacing the position 1 residue with α -Aminoisobutyric Acid (Aib) [2].
The Mechanistic Advantage of Aib: Aib is a non-canonical amino acid, specifically an α,α -dialkyl glycine. Unlike standard amino acids, Aib possesses two methyl groups at the alpha carbon. This unique structure of the peptide backbone[3]. This substitution drives two critical functional enhancements:
-
Proteolytic Resistance: The steric bulk of the gem-dimethyl group acts as a physical shield, preventing the enzymatic cleft of aminopeptidases from hydrolyzing the N-terminal bond. This significantly extends the peptide's biological half-life in the bloodstream[4].
-
Conformational Pre-organization: The restricted backbone induces a highly stable, pre-organized secondary structure (often promoting helical or β -turn motifs) that reduces the entropic cost of binding to the AT1 receptor, thereby maintaining maximal intrinsic agonism.
Comparative Potency & Pharmacodynamics
The true value of the Aib substitution is revealed when comparing isolated tissue responses (pharmacodynamics) against systemic responses (pharmacokinetics + pharmacodynamics). Research demonstrates that in vivo compared to the Ciba-Hypertensin standard[2].
Quantitative Data Summary
| Pharmacological Parameter | [1-Asn,5-Val]-Angiotensin II (Standard) | [1-Aib]-Angiotensin II |
| Position 1 Residue | Asparagine (Asn) | α -Aminoisobutyric Acid (Aib) |
| In Vitro Intrinsic Activity ( αE ) | 1.0 (Full Agonist) | 1.0 (Full Agonist) |
| In Vivo Potency (pD2) | ~7.55 (Baseline Reference) | 8.06 |
| Relative Systemic Potency | 1.0x | 3.2 ± 1.3-fold higher |
| Aminopeptidase Susceptibility | High (Rapid Clearance) | Low (Extended Half-Life) |
Data sourced from experimental testing on rabbit aorta strips and rat blood pressure models[2].
Angiotensin II Receptor Signaling Pathway
Both analogues exert their vasoactive effects through the AT1 receptor. The diagram below illustrates the self-validating signaling cascade that translates peptide binding into the measurable pressor responses observed in the experimental data.
Caption: Angiotensin II AT1 receptor signaling pathway mediating vasoconstriction.
Experimental Methodologies & Self-Validating Protocols
To objectively compare these peptides, researchers utilize a tripartite experimental workflow. This system is self-validating: the in vitro assay proves that the structural modification does not destroy receptor affinity, while the in vivo assay proves that the modification successfully enhances systemic survivability.
Caption: Experimental workflow for synthesizing and evaluating Angiotensin II analogues.
Step-by-Step Protocols
Phase 1: Merrifield Solid-Phase Peptide Synthesis Causality: Solid-phase synthesis allows for the precise, sequential addition of non-canonical amino acids like Aib, which are difficult to incorporate using recombinant expression systems.
-
Resin Preparation: Swell a chloromethylated polystyrene resin in dichloromethane (DCM).
-
Sequential Coupling: Couple N-Boc-protected amino acids from the C-terminus (Phe) to the N-terminus (Aib or Asn) using a coupling reagent like DCC (N,N'-Dicyclohexylcarbodiimide).
-
Cleavage: Treat the peptide-resin complex with anhydrous Hydrogen Fluoride (HF) at 0°C to simultaneously cleave the peptide from the resin and remove side-chain protecting groups[2].
-
Purification: Isolate the target analogue using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to >95% purity.
Phase 2: In Vitro Rabbit Aorta Strip Assay Causality: The rabbit descending thoracic aorta provides a dense population of AT1 receptors in an isolated environment. This removes systemic compensatory mechanisms (like baroreceptor reflexes or circulating proteases), ensuring that the measured intrinsic activity ( αE ) is purely a function of receptor-ligand interaction.
-
Tissue Isolation: Excise the descending thoracic aorta from New Zealand white rabbits and cut into helical strips.
-
Equilibration: Suspend the strips in a tissue bath containing oxygenated Krebs-Henseleit solution at 37°C under a resting tension of 2g for 90 minutes.
-
Dose-Response: Apply cumulative concentrations of the Ang II analogue.
-
Data Acquisition: Measure isometric contractions using a force-displacement transducer.[1-Aib]-Ang II yields an αE=1 , confirming it retains full agonistic capability[2].
Phase 3: In Vivo Rat Blood Pressure Assay Causality: In vivo systemic pressor responses account for the peptide's full pharmacokinetic profile. The divergence between identical in vitro intrinsic activity and superior in vivo potency highlights the anti-proteolytic advantage conferred by the Aib substitution.
-
Subject Preparation: Anesthetize male Wistar rats. Cannulate the jugular vein for intravenous peptide administration and the carotid artery for continuous arterial pressure monitoring.
-
Baseline Calibration: Record baseline mean arterial pressure (MAP) using a Sanborn recorder or equivalent transducer setup[1].
-
Administration: Inject alternating bolus doses of [1-Aib]-Ang II and the [1-Asn,5-Val]-Ang II standard.
-
Analysis: Plot the peak pressor response against the log-dose to determine the pD2 value. The resulting pD2 of 8.06 for the Aib analogue confirms a 3.2-fold increase in systemic potency[2].
References
-
Cordopatis, P., & Theodoropoulos, D. "Synthesis of [1-Aib]-angiotensin II, an analogue with higher potency than[1-Asn,5-Val]-angiotensin II." Experientia 39, 106–108 (1983). URL: [Link]
-
D'Andrea, L. D., et al. "Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications." International Journal of Molecular Sciences (MDPI), 24(12), 10000 (2023). URL: [Link]
-
Bakhle, Y. S., et al. "Role of Extrapulmonary Conversion in Mediating the Systemic Pressor Activity of Angiotensin I." Semantic Scholar (1969). URL: [Link]
-
Isaac, R. E., et al. "An aminoisobutyric acid-containing analogue of the cockroach tachykinin-related peptide, LemTRP-1, with potent bioactivity and resistance to an insect angiotensin-converting enzyme." Peptides (PubMed), 22(2), 215-221 (2001). URL: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis of [1-Aib]-angiotensin II, an analogue with higher potency than [1-Asn,5-Val]-angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An aminoisobutyric acid-containing analogue of the cockroach tachykinin-related peptide, LemTRP-1, with potent bioactivity and resistance to an insect angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Differentiating Steroidogenic Effects of[Asp1, Ile5]- vs [Asn1, Val5]-Angiotensin II: A Comprehensive Guide
As a Senior Application Scientist, I frequently observe researchers conflating different Angiotensin II (Ang II) variants during the design of in vitro and in vivo assays. A common pitfall is assuming that the historical standard,[Asn1, Val5]-Ang II (often referred to as Hypertensin or bovine Ang II), is a 1:1 functional substitute for[Asp1, Ile5]-Ang II (the native human, rat, and porcine sequence).
While both peptides are potent agonists of the AT1 receptor, they exhibit distinct pharmacokinetic and pharmacodynamic profiles. This guide objectively compares their steroidogenic effects—specifically their capacity to stimulate aldosterone secretion from adrenal zona glomerulosa cells—and provides self-validating experimental protocols to ensure rigorous data collection[1][2].
Structural and Mechanistic Distinctions
The differences between these two peptides lie at the terminal and internal amino acid positions:
-
[Asp1, Ile5]-Ang II: Features an aspartic acid (free acid) at position 1 and isoleucine at position 5. This is the endogenous human sequence.
-
[Asn1, Val5]-Ang II: Features an asparagine (amide) at position 1 and valine at position 5. This is the endogenous bovine sequence.
The Signaling Pathway
Both variants stimulate aldosterone synthesis by binding to the AT1 receptor on the plasma membrane of adrenal zona glomerulosa cells. Crucially, studies have demonstrated that neither [Asp1, Ile5]- nor[Asn1, Val5]-Ang II increases cyclic AMP (cAMP) levels[3][4][5]. Instead, they operate via a cAMP-independent mechanism, activating Gq-proteins to stimulate Phospholipase C (PLC), which cleaves PIP2 into IP3 and DAG, ultimately driving the intracellular calcium release required for StAR protein activation and steroidogenesis[3][5].
Diagram: AT1 receptor-mediated, cAMP-independent steroidogenic signaling pathway for Ang II.
The Causality of Steroidogenic Potency Differences
When testing these analogs in vitro, [Asp1, Ile5]-Ang II consistently produces a significantly larger maximal increase in aldosterone output compared to [Asn1, Val5]-Ang II[2].
The Mechanistic Causality: It is intuitive to assume this difference stems from receptor affinity. However, radioligand binding assays reveal a paradox: [Asn1, Val5]-Ang II actually exhibits a slightly higher initial binding affinity to the rat adrenal receptor than [Asp1, Ile5]-Ang II, yet yields a lower aldosterone-releasing effect[1].
The true causality lies in degradation kinetics . Serial bioassays of incubation media reveal that the amide form ([Asn1, Val5]) is degraded much more rapidly by endogenous adrenal tissue peptidases than the free acid form ([Asp1, Ile5])[2]. Because [Asn1, Val5] is cleared faster, its sustained concentration drops below the threshold required for maximal steroidogenic stimulation during standard incubation windows.
This kinetic discrepancy translates in vivo as well. In human subjects, the infusion of native [Asp1, Ile5]-Ang II results in significantly stronger pressor and steroidogenic actions—and a much longer duration of action—than [Asn1, Val5]-Ang II[6].
Quantitative Data Comparison
The following table synthesizes the comparative performance of both peptides based on established endocrinological data[1][2][6].
| Parameter | [Asp1, Ile5]-Ang II (Human/Rat) | [Asn1, Val5]-Ang II (Bovine) |
| N-Terminal Structure | Free Acid (Aspartate) | Amide (Asparagine) |
| Relative Binding Affinity | 1.00 (Baseline) | 1.18 (Higher initial affinity) |
| Relative Aldosterone Release | 1.00 (Maximal) | 0.68 (Blunted) |
| In Vitro Degradation Rate | Slower (Resistant to rapid cleavage) | Faster (Rapidly degraded by peptidases) |
| In Vivo Pressor Duration (Human) | 10 – 25 minutes | 2 – 5 minutes |
| Primary Application | Human/Rat physiological modeling | Historical standard / Bovine models |
Self-Validating Experimental Protocol: Comparative Steroidogenesis Assay
To accurately compare these peptides, you must employ a self-validating system. You cannot simply measure aldosterone output; you must concurrently measure the half-life of the peptide in the media. Without tracking degradation, a kinetic artifact will be misinterpreted as a pharmacodynamic difference.
Step-by-Step Methodology
Step 1: Isolation of Zona Glomerulosa Cells
-
Excise adrenal glands from male Sprague-Dawley rats and decapsulate them to isolate the capsular tissue (yielding ~95% zona glomerulosa cells and 5% fasciculata cells)[3][4].
-
Disperse the capsular cells using collagenase digestion in Krebs-Ringer bicarbonate buffer.
-
Critical Step: Supplement the buffer with 0.5% to 4% Bovine Serum Albumin (BSA)[3]. BSA acts as a carrier protein, preventing the highly hydrophobic Ang II peptides from adhering to plasticware, which would artificially lower the effective concentration.
Step 2: Dual-Arm Incubation
-
Aliquot dispersed cells into incubation tubes (approx. 105 cells/tube).
-
Introduce[Asp1, Ile5]-Ang II and [Asn1, Val5]-Ang II in a concentration gradient ranging from 2.5×10−11 to 2×10−4 mol/L[3][5].
-
Validation Control: Include a positive control tube with 8.4 mM K+ to verify the baseline steroidogenic capacity and viability of the cells[3][5].
-
Incubate at 37°C under 95% O2 / 5% CO2 for 60 to 120 minutes[3][5].
Step 3: Media Sampling and Dual Quantification
-
Terminate the reaction by centrifugation and collect the supernatant media.
-
Arm A (Pharmacodynamics): Quantify aldosterone output using a specific Radioimmunoassay (RIA) or LC-MS/MS.
-
Arm B (Pharmacokinetics): Perform serial bioassays or HPLC on the remaining media to quantify the concentration of intact Ang II variants remaining[2].
Step 4: Data Synthesis Normalize the aldosterone output against the area-under-the-curve (AUC) of the intact peptide concentration. This proves that the blunted effect of [Asn1, Val5]-Ang II is a function of its rapid degradation rather than poor receptor efficacy[2].
Diagram: Self-validating workflow for comparing Ang II variant steroidogenic potency.
Conclusion and Best Practices
For modern drug development and physiological modeling in human or rat systems, [Asp1, Ile5]-Ang II should always be utilized as the standard[6]. The use of [Asn1, Val5]-Ang II introduces confounding variables due to its rapid degradation by tissue peptidases, which artificially depresses dose-response curves[2]. By understanding the causality behind these experimental artifacts and implementing dual-arm validation protocols, researchers can ensure the highest level of scientific integrity in their endocrinological assays.
References
-
Comparative Studies of Receptor Binding and Steroidogenic Properties of Angiotensins in the Rat Adrenal Glomerulosa , Endocrinology,[Link]
-
Different potencies of [Asp1, Ile5]- and [Asn1, Val5]-angiotensin II in stimulating aldosterone production from rat adrenal zona glomerulosa cells in vitro , Clinical and Experimental Pharmacology and Physiology,[Link]
-
Lack of effect of angiotensin on levels of cyclic AMP in isolated adrenal zona glomerulosa cells from the rat , Journal of Endocrinology,[Link]
-
Relative biological activities of Asn1-,Val5-angiotensin II, Ile5-angiotensin II and Sar1-angiotensin II in man , Life Sciences,[Link]
Sources
- 1. Comparative studies of receptor binding and steroidogenic properties of angiotensins in the rat adrenal glomerulosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different potencies of [Asp1, Ile5]- and [Asn1, Val5]-angiotensin II in stimulating aldosterone production from rat adrenal zona glomerulosa cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. joe.bioscientifica.com [joe.bioscientifica.com]
- 4. Lack of effect of angiotensin on levels of cyclic AMP in isolated adrenal zona glomerulosa cells from the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. joe.bioscientifica.com [joe.bioscientifica.com]
- 6. Relative biological activities of Asn1-,Val5-angiotensin II, Ile5-angiotensin II and Sar1-angiotensin II in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of angiotensin I conversion by different enzymes
Title: Comparative Analysis of Angiotensin I Conversion: Mechanistic Divergence and Experimental Validation
Introduction As a Senior Application Scientist in cardiovascular pharmacology, I frequently encounter a critical misconception in preclinical drug development: the assumption that Angiotensin-Converting Enzyme (ACE) is the sole arbiter of Angiotensin I (Ang I) metabolism. In reality, the decapeptide Ang I (DRVYIHPFHL) is highly promiscuous and subject to competitive proteolytic cleavage by a diverse array of metalloproteases and serine proteases[1]. Understanding the precise catalytic kinetics, cleavage sites, and pharmacological modulators of these enzymes—namely ACE, ACE2, Chymase, and Neprilysin—is essential for developing targeted therapies for hypertension and heart failure.
This guide provides an in-depth, objective comparison of these enzymatic pathways, supported by structural causality and self-validating experimental methodologies.
Mechanistic Divergence in Ang I Processing
The physiological fate of Ang I is dictated by the specific peptide bond targeted by the acting enzyme. The resulting metabolites exhibit radically different, often opposing, biological activities.
-
ACE (Kininase II): A ubiquitous zinc-dependent dipeptidyl carboxypeptidase. It cleaves the Phe8−His9 bond of Ang I to release the dipeptide His-Leu, generating the potent vasoconstrictor Angiotensin II (Ang II)[1].
-
Chymase: A mast-cell-derived serine protease. Like ACE, it cleaves the Phe8−His9 bond to generate Ang II. However, chymase is entirely insensitive to ACE inhibitors (e.g., Captopril), providing an "escape pathway" for Ang II generation in the human heart[2].
-
ACE2: A monocarboxypeptidase homolog of ACE. It cleaves the C-terminal His9−Leu10 bond, removing a single leucine residue to generate Angiotensin-(1-9)[3]. While ACE2 has a higher catalytic affinity for Ang II, its processing of Ang I remains a critical counter-regulatory mechanism.
-
Neprilysin (NEP): A neutral endopeptidase that directly cleaves the Pro7−Phe8 bond of Ang I to generate the vasodilatory heptapeptide Angiotensin-(1-7)[4].
Mechanistic pathways of Angiotensin I conversion by primary cardiovascular enzymes.
Comparative Enzymatic Kinetics
To objectively compare these enzymes, we must evaluate their catalytic efficiency ( kcat/Km ). The data demonstrates that while ACE is highly efficient, human chymase exhibits a remarkably high kcat/Km for Ang I conversion, underscoring its dominant role in localized tissue Ang II production[5].
| Enzyme | Protein Class | Cleavage Site | Primary Product | Specific Inhibitor | Relative Catalytic Efficiency ( kcat/Km ) |
| ACE | Zinc Metalloprotease | Phe8−His9 | Angiotensin II | Captopril, Enalaprilat | High (~ 106M−1s−1 )[6] |
| Chymase | Serine Protease | Phe8−His9 | Angiotensin II | Chymostatin, CH5450 | High (11 mM/min in humans)[5] |
| ACE2 | Monocarboxypeptidase | His9−Leu10 | Angiotensin-(1-9) | MLN-4760 | Low for Ang I (Prefers Ang II)[3] |
| Neprilysin | Neutral Endopeptidase | Pro7−Phe8 | Angiotensin-(1-7) | Phosphoramidon, Sacubitril | Moderate[4] |
Experimental Methodology: Self-Validating Multiplexed HPLC Assay
When evaluating tissue homogenates (e.g., cardiac or renal cortex), all four enzymes are active simultaneously. To accurately quantify the specific contribution of a single enzyme to Ang I conversion, researchers must employ an orthogonal inhibition strategy. This protocol is designed as a self-validating system: by systematically omitting one specific inhibitor from a master cocktail, we isolate the kinetic activity of the uninhibited enzyme.
Step-by-Step Protocol for HPLC-Fluorescence/MS Detection:
-
Tissue Preparation: Homogenize the target tissue in a physiological buffer (pH 7.4) to preserve native enzymatic conformation and prevent premature denaturation. Centrifuge and quantify total protein.
-
Orthogonal Inhibition (The Causality Step):
-
To isolate ACE activity: Pre-incubate the lysate with Chymostatin (10 µM, blocks Chymase), MLN-4760 (10 µM, blocks ACE2)[3], and Phosphoramidon (5 mM, blocks NEP)[4].
-
To isolate Chymase activity: Pre-incubate with Captopril (10 µM, blocks ACE), MLN-4760, and Phosphoramidon.
-
Self-Validation (Negative Control): Add all four inhibitors. Any residual Ang I cleavage indicates the presence of uncharacterized background proteases (e.g., Cathepsin G), establishing the true baseline.
-
-
Substrate Incubation: Spike the sample with synthetic Ang I (50 µM). Incubate at 37°C for exactly 30 minutes to ensure steady-state Michaelis-Menten kinetics.
-
Acidic Quenching: Terminate the reaction by adding 1% Trifluoroacetic acid (TFA). Causality: The sudden drop in pH instantly denatures the metallo- and serine proteases, locking the peptide profile in time and preventing artifactual post-assay cleavage.
-
Chromatographic Separation: Inject the quenched sample into a C18 Reverse-Phase HPLC column. Use a gradient of acetonitrile/water with 0.1% TFA to separate Ang I, Ang II, Ang-(1-9), and Ang-(1-7) based strictly on their hydrophobicity[4][6].
-
Quantification: Calculate the conversion rate (pmol/min/mg protein) by integrating the area under the curve (AUC) for the respective product peaks.
Step-by-step experimental workflow for isolating enzyme-specific Ang I conversion kinetics.
Conclusion and Translational Impact
The comparative analysis of Ang I conversion reveals why classical ACE inhibitors alone often fail to completely suppress Ang II levels in chronic heart failure patients. The robust catalytic efficiency of Chymase provides a potent alternative pathway for Ang II generation[2]. Furthermore, the shunting of Ang I toward ACE2 and Neprilysin pathways generates vasodilatory peptides like Ang-(1-7), contributing to the therapeutic efficacy of combined ARNI (Angiotensin Receptor-Neprilysin Inhibitor) therapies. Accurate, multiplexed enzymatic profiling remains the gold standard for navigating this complex biochemical web.
References
-
A Modern Understanding of the Traditional and Nontraditional Biological Functions of Angiotensin-Converting Enzyme. nih.gov. 1
-
Hydrolysis of Angiotensin Peptides by Human Angiotensin I–Converting Enzyme and the Resensitization of B2 Kinin Receptors. ahajournals.org. 6
-
Functional and Biochemical Analysis of Angiotensin II–Forming Pathways in the Human Heart. ahajournals.org.2
-
Distinct roles for angiotensin-converting enzyme2 and carboxypeptidaseA in the processing of angiotensins within the murine heart. nih.gov.3
-
Alternative pathways for angiotensin II generation in the cardiovascular system. scielo.br. 5
-
A method to evaluate the renin-angiotensin system in rat renal cortex using a microdialysis technique combined with HPLC-fluorescence detection. nih.gov. 4
Sources
- 1. A Modern Understanding of the Traditional and Nontraditional Biological Functions of Angiotensin-Converting Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Distinct roles for angiotensin-converting enzyme2 and carboxypeptidaseA in the processing of angiotensins within the murine heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A method to evaluate the renin-angiotensin system in rat renal cortex using a microdialysis technique combined with HPLC-fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. ahajournals.org [ahajournals.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
